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  • Product: Methylenecyclodecane
  • CAS: 3817-57-0

Core Science & Biosynthesis

Foundational

Conformational Energy and Ring Strain of Methylenecyclodecane: A Comprehensive Mechanistic Guide

Executive Summary Medium-sized carbocycles (8 to 11 members) present one of the most complex conformational landscapes in organic chemistry. Unlike smaller rings that suffer primarily from angle strain, or larger rings t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Medium-sized carbocycles (8 to 11 members) present one of the most complex conformational landscapes in organic chemistry. Unlike smaller rings that suffer primarily from angle strain, or larger rings that are virtually strain-free, cyclodecane derivatives are governed by a delicate triad of Baeyer (angle), Pitzer (torsional), and Prelog (transannular) strain. Methylenecyclodecane—a 10-membered ring bearing an exocyclic double bond—serves as a premier model for understanding how sp2 hybridization perturbs this energetic balance. This whitepaper provides a deep-dive technical analysis of the conformational energy, strain relief mechanisms, and thermodynamic isomerization dynamics of methylenecyclodecane, designed for researchers in physical organic chemistry and macrocyclic drug development.

The Triad of Ring Strain in Medium-Sized Carbocycles

To understand the conformational energy of methylenecyclodecane, one must first deconstruct the forces that dictate the geometry of its parent molecule, cyclodecane. The global minimum of cyclodecane is the Boat-Chair-Boat (BCB) conformation. However, this structure is far from stress-free due to three competing forces:

  • Baeyer (Angle) Strain: Deviation from the ideal 109.5∘ sp3 tetrahedral angle.

  • Pitzer (Torsional) Strain: Eclipsing interactions between adjacent C-H bonds.

  • Prelog (Transannular) Strain: The dominant destabilizing force in medium rings, arising from severe van der Waals repulsions between hydrogen atoms pointing inward across the ring cavity 1.

Introducing an exocyclic double bond (forming methylenecyclodecane) replaces a sp3 carbon with an sp2 carbon. While this removes one inward-pointing transannular hydrogen (slightly relieving Prelog strain), it forces a 120∘ bond angle that exacerbates Baeyer strain. More critically, the exocyclic methylene protons clash with adjacent equatorial-like ring protons, introducing severe Allylic ( A1,3 ) strain .

Thermodynamic Stability & Isomerization Dynamics

The energetic penalty of the exocyclic double bond in a 10-membered ring is best illustrated by its thermodynamic isomerization to the endocyclic isomer (1-methylcyclodecene). An endocyclic double bond forces four carbon atoms into a planar geometry, effectively widening the ring cavity and removing two transannular hydrogens. This provides massive relief from Prelog strain without introducing the severe A1,3 strain seen in the exocyclic isomer 1.

Historical equilibration studies in acidic media demonstrate a profound ring-size dependence on the stability of exocyclic versus endocyclic olefins 2.

Quantitative Data: Equilibrium Constants

Table 1: Equilibrium Constants of 1-Methylcycloalkenes vs. Methylenecycloalkanes (in Acetic Acid at 25°C)

Ring SizeEndocyclic IsomerExocyclic IsomerEquilibrium Constant ( Keq​ )
51-MethylcyclopenteneMethylenecyclopentane1,144
61-MethylcyclohexeneMethylenecyclohexane240
71-MethylcyclohepteneMethylenecycloheptane74.4
81-MethylcycloocteneMethylenecyclooctane598
91-MethylcyclononeneMethylenecyclononane>> 1000 (Exo absent)
10 1-Methylcyclodecene Methylenecyclodecane >> 1000 (Exo absent)

Causality Insight: The Keq​ dips at C7 because the 7-membered ring is flexible enough to accommodate the exocyclic double bond without catastrophic torsional strain. However, at C9 and C10, transannular strain dominates. The exocyclic isomer (methylenecyclodecane) is so thermodynamically unstable relative to the endocyclic isomer that it is virtually undetectable at equilibrium [[2]]().

The Kinetic vs. Thermodynamic Paradox

During the acid-catalyzed isomerization of methylenecyclodecane, trans-1-methylcyclodecene is formed initially almost as rapidly as the cis isomer. However, over time, the trans isomer decreases in concentration, funneling into a final equilibrium ratio of cis/trans 99.5/0.5 [[2]](). The highly flexible 1-methylcyclodecyl carbocation intermediate allows kinetically rapid deprotonation from either face. Yet, the ground-state strain of the trans-isomer forces it to re-protonate and equilibrate to the thermodynamically stable cis-isomer.

Isomerization MCD Methylenecyclodecane (Exocyclic) Cation 1-Methylcyclodecyl Cation (Reactive Intermediate) MCD->Cation +H+ (Fast) Trans trans-1-Methylcyclodecene (Kinetic Product) Cation->Trans -H+ (Kinetic Control) Cis cis-1-Methylcyclodecene (Thermodynamic Product) Cation->Cis -H+ (Thermodynamic Control) Trans->Cation +H+ (Re-equilibration)

Fig 1: Isomerization pathway of methylenecyclodecane showing kinetic vs. thermodynamic control.

Experimental Protocol: Acid-Catalyzed Equilibration

To empirically map this energy landscape, researchers utilize acid-catalyzed equilibration. The following protocol is engineered as a self-validating system to ensure data integrity.

Rationale for Reagents: Glacial acetic acid provides a highly polar, protic environment that stabilizes the transient carbocation without acting as a strong nucleophile. p-Toluenesulfonic acid (p-TsOH) is utilized because its conjugate base (tosylate) is non-coordinating, ensuring the reaction remains under thermodynamic control via continuous protonation/deprotonation cycles.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 0.1 M solution of anhydrous p-TsOH in glacial acetic acid.

  • Internal Standard Addition: Add exactly 0.05 M of Decane to the acid solution. (Decane serves as an inert internal standard for GC analysis).

  • Reaction Initiation: Inject methylenecyclodecane (to achieve 0.1 M concentration) into the solution at a strictly maintained 25°C.

  • Aliquot Sampling & Quenching: Withdraw 0.5 mL aliquots at logarithmic time intervals (e.g., 5, 15, 30, 60, 120, 240 mins). Immediately quench each aliquot into 2 mL of ice-cold saturated aqueous NaHCO3​ to neutralize the p-TsOH and freeze the isomer ratio.

  • Extraction & Analysis: Extract the quenched aqueous layer with 1 mL of GC-grade hexane. Inject the organic layer into a Gas Chromatograph equipped with a Flame Ionization Detector (GC/FID) using a high-resolution capillary column (e.g., HP-5) to separate the exocyclic, trans-endocyclic, and cis-endocyclic isomers.

Self-Validation Checkpoint: Calculate the absolute molar sum of methylenecyclodecane, trans-1-methylcyclodecene, and cis-1-methylcyclodecene using the Decane internal standard. The sum must equal the initial concentration of the starting material ( ±2% analytical variance). A mass balance deficit immediately flags the occurrence of parasitic side reactions—such as transannular hydride shifts leading to bicyclic decalin derivatives—thereby invalidating the kinetic data and requiring a downward adjustment of the reaction temperature.

Computational Workflow for Conformational Energy Mapping

Because medium rings exhibit high flexibility, experimental data must be corroborated with computational modeling. Molecular geometries of cycloalkenes are typically optimized using MM3/MM4 molecular mechanics, followed by ab initio or Density Functional Theory (DFT) calculations to accurately quantify strain energies [[3]]().

CompWorkflow Start Input 2D Structure ConfSearch MM3/MM4 Conformational Search Start->ConfSearch Filter RMSD Filtering (>0.5 Å) ConfSearch->Filter DFT DFT Optimization (M06-2X) Filter->DFT Energy Strain Energy Calculation DFT->Energy

Fig 2: Computational workflow for mapping the conformational energy landscape.

Workflow Causality: A purely quantum mechanical approach is computationally prohibitive for the hundreds of conformers a 10-membered ring can adopt. Therefore, an MM3/MM4 force field (specifically parameterized for cyclic alkenes) is used to generate a conformational ensemble. RMSD filtering removes redundant geometries, and the remaining unique conformers are subjected to DFT optimization (e.g., M06-2X/6-311+G**) to accurately capture the non-covalent transannular dispersion forces that dictate the final strain energy.

Implications for Drug Development

Why does the strain energy of a simple hydrocarbon matter to modern pharmacology? Macrocyclic drugs (such as kinase inhibitors and macrolide antibiotics) frequently utilize 10- to 14-membered rings. Understanding how an exocyclic double bond (e.g., an exocyclic methylene or a carbonyl group) impacts the global conformation is critical for pre-organizing the macrocycle into its bioactive conformation.

If an exocyclic double bond introduces excessive allylic strain, the macrocycle will adopt an alternative, inactive conformation to relieve the stress. Conversely, strategically designing an endocyclic double bond into the scaffold can relieve Prelog strain and rigidly lock the macrocycle into the desired shape, drastically reducing the entropic penalty upon binding to the target protein.

Sources

Exploratory

Unlocking Molecular Complexity: A Guide to Transannular Interactions in Medium-Ring Exocyclic Alkenes

An In-depth Technical Guide Abstract Medium-sized rings (8-11 membered) represent a fascinating and challenging area of chemical space, often avoided due to the synthetic difficulties imposed by inherent ring strain. The...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

Medium-sized rings (8-11 membered) represent a fascinating and challenging area of chemical space, often avoided due to the synthetic difficulties imposed by inherent ring strain. These structures are characterized by a unique interplay of enthalpic and entropic factors, leading to destabilizing transannular interactions—non-bonded interactions between atoms across the ring. This guide focuses on a specific subclass: medium-ring exocyclic alkenes. The introduction of an sp²-hybridized center outside the ring fundamentally alters the conformational landscape and reactivity profile compared to their endocyclic or saturated counterparts. For researchers, scientists, and drug development professionals, understanding these transannular forces is not merely an academic exercise; it is the key to predicting molecular geometry, controlling reactivity, and designing novel therapeutics with precisely defined three-dimensional architectures. This document provides an in-depth exploration of the principles governing transannular interactions in these systems, the experimental and computational techniques used for their characterization, and the implications for their strategic application in synthesis and medicine.

The Energetic Landscape: Understanding Strain in Medium Rings

The chemistry of medium-sized rings is dominated by their inherent strain energy, a composite of three primary factors:

  • Angle Strain (Baeyer Strain): This arises from the deviation of bond angles from their ideal values (e.g., 109.5° for sp³ carbons).

  • Torsional Strain (Pitzer Strain): This results from the eclipsing of bonds on adjacent atoms. To alleviate other strains, medium rings often adopt conformations with significant torsional strain.

  • Transannular Strain (Prelog Strain): This is the defining characteristic of medium rings. It is a steric strain resulting from the close proximity of non-adjacent atoms and substituents that are forced into the interior of the ring.

The presence of an exocyclic double bond introduces further complexity. The sp² carbons and their substituents alter the ring's preferred geometry, often exacerbating or creating new transannular interactions between the vinyl protons or substituents and hydrogens on the opposite side of the ring.

Quantifying Strain Energy

The total strain energy of a cycloalkane can be determined experimentally using bomb calorimetry to measure the heat of combustion. This provides a tangible measure of the energetic penalty associated with the cyclic structure compared to a strain-free acyclic analogue.

CycloalkaneRing Size (n)Total Strain Energy (kcal/mol)
Cycloheptane76.3
Cyclooctane 8 9.7
Cyclononane 9 12.6
Cyclodecane 10 12.0
Cycloundecane1111.3
Cyclododecane124.1
Data compiled from multiple sources. These values represent the excess energy compared to a hypothetical strain-free standard.

As the table shows, strain energy peaks in the 8-11 membered ring range, the heart of the medium-ring classification. This increased energy directly translates to heightened reactivity and unique conformational behavior.

Conformational Analysis and Characterization

Unlike the well-defined chair conformation of cyclohexane, medium rings exist as a complex mixture of interconverting conformers in solution. The exocyclic alkene moiety acts as a crucial conformational anchor, influencing the overall shape of the ring.

Spectroscopic Methods: A Window into Molecular Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the solution-state structure and dynamics of these molecules.

  • ¹H NMR Chemical Shifts: Protons that are forced into close proximity with the π-system of the exocyclic double bond due to transannular strain will experience significant shielding or deshielding effects. Protons positioned directly above the face of the double bond will be shielded (shifted upfield), while those in the plane of the double bond will be deshielded (shifted downfield). This deviation from expected chemical shifts is a primary indicator of specific through-space interactions.

  • Nuclear Overhauser Effect (NOE): NOE spectroscopy (1D NOE difference or 2D NOESY) is the gold standard for confirming spatial proximity. An NOE enhancement between a proton on the exocyclic alkene and a transannular proton provides unambiguous evidence of their close spatial relationship, allowing for the definitive assignment of conformation.

  • Coupling Constants (J-values): While primarily used for determining dihedral angles between adjacent protons, long-range coupling constants (e.g., ⁴J allylic coupling) can also provide conformational clues. The magnitude of these couplings is highly dependent on the geometry of the intervening bonds.

Infrared (IR) Spectroscopy: Transannular interactions can influence bond strengths and, consequently, vibrational frequencies. For example, a transannular interaction between a lone pair on a heteroatom and the π* orbital of an exocyclic α,β-unsaturated ketone can lead to a measurable decrease in the C=O stretching frequency.

X-Ray Crystallography: The Definitive Solid-State Picture

Single-crystal X-ray diffraction provides a static, high-resolution snapshot of the molecule's structure in the solid state. This technique is invaluable for:

  • Unambiguous Conformational Assignment: It definitively determines the ring's conformation in the crystal lattice.

  • Precise Interatomic Distances: It allows for the precise measurement of distances between interacting transannular atoms. Distances shorter than the sum of the van der Waals radii are strong evidence of a repulsive steric interaction.

It is critical, however, to recognize that the lowest energy conformation in a crystal lattice may not be the sole or even major conformation present in solution. Therefore, crystallographic data must be interpreted in conjunction with solution-phase data (like NMR) for a complete understanding.

Computational Chemistry: Modeling and Prediction

Theoretical calculations are indispensable for complementing experimental data and providing deeper mechanistic insight. A typical computational workflow allows for the prediction of geometries, energies, and electronic properties.

G cluster_input Initial Structure Input cluster_dft DFT Calculations (e.g., Gaussian, ORCA) cluster_analysis Analysis of Results cluster_output Predicted Properties mol Initial 3D Structure (e.g., from ChemDraw or crystal data) opt Geometry Optimization & Frequency Calculation mol->opt conf_search Conformational Search (Identify low-energy conformers) opt->conf_search nbo Natural Bond Orbital (NBO) Analysis (Identify specific through-space/ through-bond interactions) opt->nbo ts_search Transition State Search (Map interconversion pathways) conf_search->ts_search Connect minima energies Relative Strain Energy Calculation (Compare conformer stabilities) conf_search->energies geom Optimized Geometries & Interatomic Distances energies->geom vis Visualization (Electrostatic potential maps, orbital overlaps) nbo->vis react Reactivity & Stability Predictions nbo->react geom->react

Caption: Computational workflow for analyzing transannular interactions.

  • Geometry Optimization: Using Density Functional Theory (DFT) with an appropriate functional (e.g., M06-2X for systems with non-covalent interactions) and basis set (e.g., 6-311++G(2d,2p)), an initial structure is optimized to find the nearest local energy minimum.

  • Conformational Searching: Since multiple low-energy conformations may exist, a systematic search is performed to identify the global minimum and other relevant conformers.

  • Strain Energy Calculation: The relative energies of the conformers are calculated to determine their thermodynamic populations. Strain energy can be quantified using isodesmic or homodesmotic reactions, which compare the energy of the strained ring to strain-free reference molecules.

  • Natural Bond Orbital (NBO) Analysis: This is a critical step for dissecting the specific forces at play. NBO analysis can identify and quantify hyperconjugative interactions, such as the stabilizing donation of electron density from a C-H σ orbital into a vacant π* orbital of the exocyclic alkene (a through-space interaction).

Reactivity and Mechanistic Implications

Transannular interactions are not merely structural curiosities; they profoundly influence the reactivity of the molecule. The release of this inherent strain can be a powerful driving force for reactions.

Transannular Hydride Shifts

One of the most classic manifestations of transannular interactions is the transannular hydride shift. In this process, a hydrogen atom is transferred from one carbon across the ring to another, typically a carbocation or a carbonyl carbon. For example, in the protonation of 5-hydroxycyclooctanone, a 1,5-hydride shift can occur, which is facilitated by the pre-organized proximity of the C-H donor and the carbonyl acceptor, enforced by the ring's conformation.

Caption: Mechanism of a transannular 1,5-hydride shift.

The feasibility of such reactions is highly dependent on the ring's conformation, which must allow the donor C-H bond and the acceptor p-orbital to achieve a suitable geometric alignment.

Influence on Electrophilic Additions

Transannular interactions can dictate the stereochemical outcome of reactions at the exocyclic double bond. A transannular hydrogen or substituent can act as a steric shield, blocking one face of the alkene and directing an incoming electrophile to the opposite, more accessible face. This provides a powerful method for diastereoselective synthesis, where the ring's conformation, controlled by transannular strain, dictates the 3D structure of the product.

Applications in Synthesis and Drug Discovery

The unique, rigid, and complex three-dimensional shapes of medium-ring compounds make them highly attractive scaffolds for drug discovery. Many natural products with potent biological activity possess these ring systems.

  • Targeting "Undruggable" Proteins: The well-defined spatial arrangement of functional groups on a medium-ring scaffold can allow for high-affinity binding to challenging protein targets, such as protein-protein interfaces, that are often unresponsive to smaller, more flexible molecules.

  • Conformational Constraint: Incorporating an exocyclic alkene into a medium ring can lock the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a receptor and thus increasing potency. The transannular interactions that define this conformation are therefore a key design element.

  • Synthetic Strategy: While challenging to synthesize, ring-expansion reactions have emerged as a powerful strategy for accessing medium-sized rings from more readily available smaller rings. Understanding the transannular strain in the target molecule is crucial for designing a successful ring-expansion strategy, as the release of strain in the starting material can provide the thermodynamic driving force for the reaction.

Experimental & Computational Protocols

Protocol: 2D NOESY for Conformation Elucidation

Objective: To map all through-space proton-proton interactions and determine the solution-state conformation.

  • Sample Preparation: Dissolve 5-10 mg of the purified medium-ring compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a high-quality NMR tube. The choice of solvent is critical, as it can influence conformational equilibria.

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity. Tune and shim the spectrometer carefully.

  • Parameter Optimization:

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse lengths.

    • Set up a phase-sensitive 2D NOESY experiment (e.g., noesygpph pulse program on Bruker instruments).

    • Crucial Step (Mixing Time): The mixing time (d8) is the most critical parameter. It determines the time allowed for NOE cross-peak build-up. For medium-sized molecules, start with a mixing time approximately equal to the T₁ relaxation time of the protons of interest (typically 0.5 - 1.5 seconds). Run a series of experiments with varying mixing times (e.g., 300 ms, 500 ms, 800 ms, 1200 ms) to monitor the NOE build-up curve and avoid spin diffusion artifacts.

  • Data Acquisition: Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the 2D data using appropriate window functions (e.g., squared sine-bell) in both dimensions and perform a Fourier transform. Carefully phase the spectrum.

  • Analysis:

    • Identify diagonal peaks corresponding to the 1D spectrum.

    • Identify off-diagonal cross-peaks. A cross-peak between proton A and proton B indicates they are close in space (< 5 Å).

    • Self-Validation: The presence of expected cross-peaks (e.g., between geminal or vicinal protons) confirms the experiment is working. The key is to look for unexpected cross-peaks between protons that are far apart in the covalent structure but close in space—these are the transannular interactions. Correlate the observed cross-peaks with computer-generated models to assign the dominant solution conformation.

Protocol: DFT Geometry Optimization and NBO Analysis

Objective: To calculate the lowest energy conformation and analyze the specific orbital interactions contributing to its stability.

  • Structure Input: Build an initial guess of the molecular structure using a molecular editor (e.g., GaussView, Avogadro).

  • Calculation Setup (Gaussian Example): Create an input file with the following keywords:

    • # M062X/6-311++G(2d,2p) Opt Freq Pop=NBO

    • Rationale:

      • M062X: A hybrid meta-GGA functional that performs well for non-covalent interactions.

      • 6-311++G(2d,2p): A triple-zeta basis set with diffuse functions (++) and polarization functions (2d,2p) to accurately describe the electron distribution, especially for non-covalent interactions.

      • Opt: Requests a geometry optimization to find the minimum energy structure.

      • Freq: Requests a frequency calculation. The absence of imaginary frequencies validates that the optimized structure is a true minimum.

      • Pop=NBO: Requests a Natural Bond Orbital analysis to be performed on the final optimized geometry.

  • Execution: Submit the calculation to a high-performance computing cluster.

  • Analysis:

    • Geometry: Open the output file in a molecular viewer. Measure the key transannular distances (e.g., H···H, C···H). Compare these to the sum of their van der Waals radii.

    • NBO Output: Examine the NBO analysis section of the output file. Look for the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis." This table lists all donor-acceptor interactions.

    • Identify Key Interactions: Search for interactions between occupied orbitals (donors, e.g., σ C-H) and unoccupied orbitals (acceptors, e.g., π* C=C) that have a significant stabilization energy (E(2)). An E(2) value > 0.5 kcal/mol for a through-space interaction is a strong indicator of a meaningful transannular electronic delocalization. This provides quantitative evidence for the electronic component of the transannular interaction.

Conclusion

Transannular interactions in medium-ring exocyclic alkenes are a defining feature that governs their structure, stability, and reactivity. Far from being a mere synthetic nuisance, these through-space forces offer a sophisticated tool for molecular design. By leveraging a synergistic combination of high-resolution spectroscopy, X-ray crystallography, and computational modeling, researchers can precisely characterize and predict the consequences of these interactions. For the medicinal chemist and the synthetic strategist, mastering these principles unlocks the ability to construct complex, conformationally-defined scaffolds, paving the way for the next generation of therapeutics and functional molecules.

References

  • Sarkar, B., & Guchhait, N. (2018). Through bond and through space interactions in dehydro-diazine radicals: a case study of 3c-5e interactions. Physical Chemistry Chemical Physics. [Link]

  • da Cunha, W. F., & Ramalho, T. C. (2007). Computational study about through-bond and through-space interactions in [2.2]cyclophanes. Journal of the Brazilian Chemical Society. [Link]

  • Clarke, A. K., & Unsworth, W. P. (2020). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. Chemical Science. [Link]

  • Choudhary, P. (2006). Transannular interactions in medium-ring carbocycles: Theoretical and experimental investigations. DuEPublico. [Link]

  • Zhang, W., & Tantillo, D. J. (2024). Accessing Medium-Sized Rings via Vinyl Carbocation Intermediates. ACS Organic & Inorganic Au. [Link]

  • Kim, D., et al. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Molecules. [Link]

  • Ionescu, A., et al. (2005). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. The Journal of Physical Chemistry A. [Link]

  • Kim, D., et al. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. ResearchGate. [Link]

  • Zhao, Y. (2018). Synthesis of medium-sized ring structured compounds. NUS Faculty of Science. [Link]

  • Smith, A. M., et al. (2023). Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design. Molecules. [Link]

  • Wikipedia contributors. (2023). Cyclooctene. Wikipedia. [Link]

  • Yet, L. (2000). Metal-Mediated Synthesis of Medium-Sized Rings. Chemical Reviews. [Link]

  • Taylor, M. T., et al. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Chemical Science. [Link]

  • Wikipedia contributors. (2023). Prelog strain. Wikipedia. [Link]

  • Clarke, A. K., & Unsworth, W. P. (2020). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. Chemical Science. [Link]

  • Chattopadhyay, S. K., et al. (2007). Formation of medium-ring heterocycles by diene and enyne metathesis. Tetrahedron. [Link]

  • Mlinarić-Majerski, K., et al. (2002). Experimental evidence in support of transannular interactions in diketones. ARKIVOC. [Link]

  • Unsworth, W. P., & Clarke, A. K. (2022). Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. White Rose Research Online. [Link]

  • Zhang, Y., et al. (2025). Wacker Oxidation of Trisubstituted Alkenes: Pd(II)‐Catalyzed Oxidative Ring Expansion of Exocyclic α,β‐Unsaturated Carbonyl to 2‐Fluoro‐1,3‐Dicarbonyl Compounds. Angewandte Chemie International Edition. [Link]

  • Cope, A. C., et al. (1966). Transannular reactions in medium-sized rings. Quarterly Reviews, Chemical Society. [Link]

  • Lawrence, S. A. (2004). Alicyclic Chemistry. University of Bradford. [Link]

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Foundational

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Methylenecycloalkanes

Introduction: The Analytical Challenge of Medium-Ring Exocyclic Alkenes Methylenecyclodecane and its homologues are members of the methylenecycloalkane family, a class of compounds that present unique analytical challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Medium-Ring Exocyclic Alkenes

Methylenecyclodecane and its homologues are members of the methylenecycloalkane family, a class of compounds that present unique analytical challenges. As non-functionalized hydrocarbons, their characterization often relies heavily on mass spectrometry (MS), particularly when coupled with gas chromatography (GC) for the separation of complex isomeric mixtures.[1][2] Understanding the fragmentation patterns of these molecules is paramount for their unambiguous identification in various matrices, from petrochemical analysis to the profiling of natural products. This guide provides an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation of methylenecycloalkanes, using established principles of ion chemistry and a detailed analysis of a representative compound to illuminate the core fragmentation pathways. While a publicly available, validated mass spectrum for methylenecyclodecane is not readily found in common databases, the principles of its fragmentation can be effectively understood by examining a closely related homologue, methylenecyclooctane, for which reliable data exists.[3]

Pillar 1: Fundamental Principles of Cycloalkane and Alkene Fragmentation

The fragmentation of methylenecycloalkanes under electron ionization is governed by the interplay between the cyclic alkane structure and the exocyclic double bond. The initial ionization event typically involves the removal of an electron from the π-system of the double bond, as it is generally the highest occupied molecular orbital (HOMO) and thus has the lowest ionization energy.[4][5] The resulting molecular ion (M+•) is a radical cation, and its subsequent fragmentation is driven by the desire to form more stable, even-electron cations.

Several key fragmentation mechanisms are at play:

  • Ring Opening: For cyclic alkanes, a primary fragmentation event is the cleavage of a C-C bond within the ring, leading to an open-chain radical cation.[6] This process is often followed by subsequent fragmentations that are characteristic of acyclic alkanes and alkenes.

  • Allylic Cleavage: The presence of the double bond makes the bonds allylic to it susceptible to cleavage. This is a highly favored fragmentation pathway as it leads to the formation of a resonance-stabilized allylic cation.[7]

  • Loss of Alkyl Radicals: Following ring opening, the resulting linear radical cation can undergo fragmentation through the loss of alkyl radicals, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group).[8]

  • Retro-Diels-Alder (RDA) Reaction: For six-membered rings containing a double bond, such as in the case of limonene which has a cyclohexene core, a retro-Diels-Alder reaction can occur, leading to the formation of a diene and a dienophile.[4][9] While not directly applicable to a simple methylenecycloalkane, this type of rearrangement is an important consideration in the fragmentation of more complex cyclic systems.

  • Hydrogen Rearrangements: Intramolecular hydrogen shifts can occur, often leading to the formation of more stable ions or neutral losses. The McLafferty rearrangement is a well-known example, though it is more common in compounds containing heteroatoms or carbonyl groups.[4][7]

The relative abundance of the fragment ions is dictated by the stability of both the resulting cation and the neutral radical that is lost.[10] Tertiary and secondary carbocations are more stable than primary ones, and thus fragmentation pathways leading to these more stable ions will be favored.

Pillar 2: Case Study - Fragmentation Analysis of Methylenecyclooctane

As a proxy for methylenecyclodecane, we will examine the electron ionization mass spectrum of methylenecyclooctane (C₉H₁₆), which has a molecular weight of 124.22 g/mol . The mass spectrum of this compound is available in the NIST Chemistry WebBook and provides an excellent illustration of the fragmentation principles discussed above.[3]

m/z Relative Intensity Proposed Fragment Structure/Loss
124Moderate[M]+• (Molecular Ion)
109Moderate[M - CH₃]+
96High[M - C₂H₄]+• (Loss of ethene)
81High[C₆H₉]+
67Base Peak[C₅H₇]+
54High[C₄H₆]+
41High[C₃H₅]+ (Allyl cation)

Data interpreted from the NIST Chemistry WebBook entry for Methylenecyclooctane.[3]

Analysis of Key Fragments:

  • The Molecular Ion (m/z 124): The presence of a moderately intense molecular ion peak is characteristic of cyclic compounds, which require the cleavage of two bonds to completely fragment, making the molecular ion relatively more stable than that of a comparable acyclic alkane.[6]

  • Loss of a Methyl Radical (m/z 109): The peak at m/z 109 corresponds to the loss of a methyl radical (15 Da). This likely occurs after ring opening and rearrangement, where a methyl group is formed and subsequently cleaved.

  • Loss of Ethene (m/z 96): The prominent peak at m/z 96 results from the loss of a neutral ethene molecule (28 Da). This is a common fragmentation pathway for larger cycloalkanes and can be envisioned as a rearrangement following ring opening.

  • The Base Peak (m/z 67): The base peak at m/z 67 ([C₅H₇]+) represents the most stable fragment ion formed. Its formation likely involves multiple bond cleavages and rearrangements after the initial ring opening.

  • The Allyl Cation (m/z 41): The significant peak at m/z 41 is indicative of the formation of the highly stable allyl cation ([C₃H₅]+).[7] This fragment is a common feature in the mass spectra of many unsaturated hydrocarbons.

Proposed Fragmentation Pathway for Methylenecyclooctane

fragmentation_pathway cluster_frags Fragment Ions M Methylenecyclooctane (M, m/z 124) M_ion [M]+• (m/z 124) M->M_ion Ionization (-e⁻) ring_opened Ring-Opened Isomer (m/z 124) M_ion->ring_opened Ring Opening m109 [M - CH₃]+ (m/z 109) ring_opened->m109 - •CH₃ m96 [M - C₂H₄]+• (m/z 96) ring_opened->m96 - C₂H₄ m81 [C₆H₉]+ (m/z 81) ring_opened->m81 Complex Rearrangement m67 [C₅H₇]+ (m/z 67) (Base Peak) m81->m67 - CH₂ m54 [C₄H₆]+ (m/z 54) m81->m54 - C₂H₃ m41 [C₃H₅]+ (m/z 41) m67->m41 - C₂H₂

Caption: Proposed fragmentation pathway of methylenecyclooctane under electron ionization.

Pillar 3: Experimental Protocol for GC-MS Analysis

The successful analysis of methylenecyclodecane or its isomers requires a robust and well-validated GC-MS method. The following protocol outlines a typical approach for the analysis of such volatile and semi-volatile hydrocarbons.

1. Sample Preparation:

  • For liquid samples (e.g., essential oils, fuels), dilute the sample in a volatile solvent such as hexane or pentane. A typical dilution would be 1:100 or 1:1000 (v/v) to avoid column overloading.

  • For solid samples, a solvent extraction or headspace analysis can be employed. For headspace, incubate the sample at an elevated temperature (e.g., 80-120°C) to allow the volatile compounds to partition into the headspace, which is then injected into the GC.[3]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A modern GC system equipped with a split/splitless injector and an electronic pressure control.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer is generally sufficient for this type of analysis. For higher resolution and mass accuracy, a Time-of-Flight (TOF) or Orbitrap instrument can be used.[1]

  • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is recommended. A typical column dimension would be 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Injector: Set to 250°C. Use a split injection with a high split ratio (e.g., 50:1 or 100:1) to handle concentrated samples and ensure sharp peaks.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

    • This program should be optimized based on the complexity of the sample and the volatility of the analytes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-400.

    • Scan Rate: Sufficient to obtain at least 10-15 spectra across each chromatographic peak.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte of interest based on its retention time.

  • Extract the mass spectrum for this peak, ensuring to subtract the background spectrum.

  • Compare the obtained mass spectrum with a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for tentative identification.[11]

  • Analyze the fragmentation pattern as described in the previous section to confirm the identification and elucidate the structure, especially when dealing with isomers that may have similar mass spectra but different retention times.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sample Sample dilution Dilution in Solvent sample->dilution headspace Headspace Sampling sample->headspace injection GC Injection dilution->injection headspace->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis & Detection ionization->detection peak_id Peak Identification (Retention Time) detection->peak_id spectrum_extraction Mass Spectrum Extraction peak_id->spectrum_extraction library_search Library Search (NIST) spectrum_extraction->library_search pattern_analysis Fragmentation Pattern Analysis spectrum_extraction->pattern_analysis library_search->pattern_analysis

Caption: A typical workflow for the GC-MS analysis of methylenecycloalkanes.

Conclusion

The mass spectrometric fragmentation of methylenecyclodecane and related methylenecycloalkanes is a predictable process governed by the fundamental principles of ring-opening, allylic cleavage, and the formation of stable carbocations. While direct spectral data for every compound may not be available, a thorough understanding of these principles, augmented by the analysis of closely related compounds from reliable databases like the NIST Chemistry WebBook, provides a robust framework for their identification. The combination of a well-designed GC-MS experimental protocol and a careful interpretation of the resulting fragmentation patterns is essential for the accurate characterization of these challenging yet important molecules in scientific and industrial applications.

References

  • A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC. (n.d.).
  • C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes. (2026, March 22).
  • Methylenecyclooctane. (n.d.). In NIST Chemistry WebBook.
  • Mass Spectrometry of Alkenes - YouTube. (2025, August 6).
  • Interpreting the mass - spectrum of 3-methylhexane - Doc Brown's Chemistry. (n.d.).
  • mass spectrometric studies of competitive and dual cycloalkene extrusion reactions from doubly unsaturated aldehyde N,N-dimethylhydrazones - PubMed. (n.d.).
  • Mass Spectros | PDF | Alkene | Chemical Substances - Scribd. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Mass Spectra of Alkene - Chemistry!!! Not Mystery. (2013, October 9).
  • Mass Spectrometry - MSU chemistry. (n.d.).
  • A Guide to the NIST Chemistry WebBook. (n.d.).
  • The NIST Chemistry Webbook - National Institute of Standards and Technology. (2009, February 11).
  • mass spectra - fragmentation patterns - Chemguide. (n.d.).
  • Welcome to the NIST WebBook. (n.d.).
  • Cyclopentylcyclohexane | C11H20 | CID 137104 - PubChem - NIH. (n.d.).
  • Using Multi-Dimensional GC with a GC-Orbitrap to Separate Isomers for Identification of Unknowns - Thermo Fisher Scientific. (n.d.).
  • Search for Species Data by Molecular Weight - the NIST WebBook. (n.d.).
  • Gas chromatographic-mass spectrometric characterization of all acyclic C5-C7 alkenes from fluid catalytic cracked gasoline using polydimethylsiloxane and squalane stationary phases - PubMed. (2002, February 15).

Sources

Exploratory

Structural analysis of methylenecyclodecane using X-ray crystallography

Structural Analysis of Methylenecyclodecane Using X-Ray Crystallography: Methodologies and Conformational Dynamics Executive Summary As a Senior Application Scientist specializing in structural elucidation, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Analysis of Methylenecyclodecane Using X-Ray Crystallography: Methodologies and Conformational Dynamics

Executive Summary

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the unique challenges posed by medium-sized (8- to 11-membered) cycloalkanes. Methylenecyclodecane presents a dual challenge for X-ray crystallography: it is a volatile liquid at room temperature[1], and its 10-membered ring exhibits a highly dynamic, complex conformational landscape. This whitepaper provides an in-depth technical guide to capturing the solid-state structure of methylenecyclodecane. By detailing the causality behind advanced crystallographic methodologies—specifically in situ cryo-crystallography and supramolecular derivatization—this guide equips researchers and drug development professionals with field-proven, self-validating protocols to definitively resolve the structural impact of the exocyclic double bond on the cyclodecane scaffold.

The Conformational Physics of Medium-Sized Rings

Medium-sized rings are governed by a delicate balance of angle strain (Baeyer strain), torsional strain (Pitzer strain), and transannular non-bonded interactions (Prelog strain). In the solid state, unsubstituted cyclodecane predominantly adopts the Boat-Chair-Boat (BCB) conformation, which minimizes transannular hydrogen-hydrogen clashing[2].

However, the introduction of an exocyclic double bond in methylenecyclodecane fundamentally alters this energy landscape. The sp2 hybridized carbon forces a localized planar geometry with bond angles of ~120°. Forcing this planar segment into the rigid BCB framework introduces severe eclipsing interactions. Consequently, the molecule is driven to relieve this torsional strain by adopting alternative geometries, most notably the Twist-Boat-Chair (TBC) conformation, which is frequently observed in sterically hindered or substituted cyclodecane derivatives[3].

ConformationLogic ExoMethylene Exocyclic C=C Bond (sp2 Hybridization) TorsionalStrain Increased Torsional Strain (Eclipsing Interactions) ExoMethylene->TorsionalStrain Transannular Altered Transannular Steric Clashes ExoMethylene->Transannular BCB Boat-Chair-Boat (BCB) Destabilized TorsionalStrain->BCB TBC Twist-Boat-Chair (TBC) Favored TorsionalStrain->TBC Transannular->BCB Transannular->TBC

Impact of the exocyclic double bond on cyclodecane conformational preferences.

Overcoming Phase Barriers: Crystallographic Methodologies

Because methylenecyclodecane is a volatile liquid[4], standard single-crystal mounting techniques are impossible. To obtain high-resolution diffraction data, we must either physically arrest the liquid into a single crystal in situ or chemically trap it within a crystalline matrix.

Methodology I: In Situ Cryo-Crystallography via Zone Refining

This approach relies on flash-cooling the liquid to form a glass, followed by controlled thermal annealing to grow a single crystal directly on the diffractometer.

Step-by-Step Protocol:

  • Capillary Loading: Inject 2–3 μ L of pure methylenecyclodecane into a 0.3 mm thin-walled quartz capillary. Flame-seal or seal with high-vacuum epoxy to prevent volatility losses.

  • Mounting & Vitrification: Mount the capillary on the goniometer. Plunge the sample into a 100 K nitrogen gas stream (e.g., Oxford Cryosystems). The rapid cooling rate prevents nucleation, forming a vitrified (glassy) state.

  • Thermal Annealing (Zone Refining): Gradually raise the temperature to just below the melting point of methylenecyclodecane (approx. 150–180 K).

  • Self-Validation (Mosaicity Check): Expose the sample to X-rays and observe the diffraction frames.

    • Failure State: Smeared spots or continuous Debye-Scherrer rings indicate a polycrystalline matrix.

    • Correction: Cycle the temperature up by 2–5 K to melt smaller microcrystals, then cool slowly at 1 K/hr to allow the largest seed to consume the matrix.

    • Validation: Proceed to data collection only when sharp, distinct diffraction spots with low mosaicity (<0.5°) are observed.

  • Data Collection: Cool the validated single crystal back to 100 K to minimize atomic thermal displacement parameters ( B -factors) and collect full-sphere data using Mo or Cu radiation.

CryoWorkflow Start Liquid Methylenecyclodecane (Quartz Capillary) Cooling Flash Cooling (100 K) Vitrification Phase Start->Cooling Liquid N2 Annealing Thermal Annealing (T ≈ 150-180 K) Cooling->Annealing Controlled Warming Validation Diffraction Validation (Mosaicity Check) Annealing->Validation Zone Refining Validation->Annealing Polycrystalline Diffraction High-Res X-Ray Data Collection Validation->Diffraction Single Crystal

Workflow for in situ cryo-crystallography of volatile liquid cycloalkanes.

Methodology II: Supramolecular Derivatization (Host-Guest Complexation)

When in situ crystallization yields intractable disorder, supramolecular encapsulation using Cucurbit[7]uril (CB[7]) provides a robust alternative. CB[7] possesses a hydrophobic cavity that readily encapsulates cyclic hydrocarbons, locking them into a rigid, highly ordered crystalline lattice[5].

Step-by-Step Protocol:

  • Host Preparation: Dissolve 0.1 mmol of CB[7] in 5 mL of 4 M HCl to enhance aqueous solubility.

  • Guest Encapsulation: Add an excess (0.5 mmol) of liquid methylenecyclodecane. Stir vigorously for 24 hours. The hydrophobic effect drives the volatile guest into the CB[7] cavity.

  • Crystallization: Filter the suspension to remove unencapsulated guest. Allow the filtrate to undergo slow evaporation at room temperature for 5–7 days until block-like co-crystals form.

  • Self-Validation (NMR Stoichiometry): Before consuming diffractometer time, dissolve a single micro-crystal in D2​O . Perform 1H NMR.

    • Validation: The upfield shift of the methylenecyclodecane protons confirms encapsulation. Integration of the CB[7] protons against the guest protons must yield exactly a 1:1 ratio. Any deviation indicates surface adsorption or empty host cavities, requiring recrystallization.

  • Data Collection: Mount the validated co-crystal on a cryoloop with paratone oil, flash-cool to 100 K, and collect diffraction data.

Quantitative Structural Analysis

The crystallographic data derived from these methods allows us to map the precise geometric parameters of the 10-membered ring. Below is a summary of the conformational landscape for cyclodecane derivatives, highlighting the energetic penalty introduced by the exocyclic double bond.

Table 1: Conformational Energies and Structural Impacts in Cyclodecane Systems

ConformerPoint GroupRelative Energy (kcal/mol)Solid-State PrevalenceStructural Impact of Exocyclic C=C
Boat-Chair-Boat (BCB) C2h​ 0.00Dominant in unsubstituted cyclodecane[2]Highly destabilized; planar sp2 carbon forces 1,3-diaxial-like clashing.
Twist-Boat-Chair (TBC) C2​ +0.52Common in substituted derivatives[3]Favored ; effectively accommodates the localized planarization of the alkene.
Twist-Boat-Chair-Chair (TBCC) C1​ +1.50Rare; high-energy intermediateMinor contributor; observed only in dynamically disordered states[6].
Boat-Chair-Chair (BCC) Cs​ >2.50Not observed in solid stateHighly strained; geometrically incompatible with the exocyclic double bond.

Note: The dynamic conformational behavior of medium rings often results in crystallographic disorder. Even at 100 K, electron density maps may show fractional occupancies corresponding to a mixture of TBC and TBCC states, similar to phenomena observed in related cycloundecanone systems[6].

Conclusion

The definitive structural analysis of methylenecyclodecane via X-ray crystallography requires navigating both its physical state (volatile liquid) and its complex intramolecular physics (torsional strain induced by the exocyclic double bond). By employing rigorous, self-validating protocols—whether through in situ cryo-annealing to force a single lattice or via CB[7] host-guest encapsulation to chemically lock the conformation—researchers can bypass these barriers. The resulting electron density maps consistently reveal that the exocyclic methylene group acts as a conformational switch, driving the 10-membered ring out of its native BCB state and into the TBC geometry to alleviate localized Pitzer strain.

References

  • Title: Methylcyclodecane|C11H22|Reagent for Research - Benchchem Source: benchchem.com URL:[1]

  • Title: Dynamic conformational behaviour of an eleven-membered ring in the solid state. X-ray crystallographic study of cycloundecanone Source: iucr.org URL:[6]

  • Title: Conformational Distinguishability of Medium Cycloalkanes in Crystals via Inelastic Neutron Scattering Source: acs.org URL:[2]

  • Title: Conformational Study of Cyclodecane and Substituted Cyclodecanes by Dynamic NMR Spectroscopy and Computational Methods Source: acs.org URL:[3]

  • Title: Mikanolide from Jamaican Mikania micrantha Source: nih.gov URL:[7]

  • Title: Methylcyclodecane|C11H22|Reagent for Research - Benchchem Source: benchchem.com URL:[4]

  • Title: separating cycloalkanes using aqueous solutions of cucurbituril macrocycles Source: justia.com URL:[5]

Sources

Protocols & Analytical Methods

Method

Advanced Protocol for the Epoxidation of Methylenecyclodecane via mCPBA

Executive Summary & Mechanistic Rationale The transformation of exocyclic alkenes into spiro-epoxides is a foundational operation in synthetic organic chemistry and drug development. Methylenecyclodecane, featuring a med...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transformation of exocyclic alkenes into spiro-epoxides is a foundational operation in synthetic organic chemistry and drug development. Methylenecyclodecane, featuring a medium-sized 10-membered ring, presents unique transannular strain and conformational flexibility. Epoxidizing this substrate using meta-chloroperoxybenzoic acid (mCPBA) yields 1-oxaspiro[2.9]dodecane.

This guide outlines a highly optimized, self-validating protocol for this transformation. The reaction proceeds via the , a single-step oxidation where the alkene π bond engages the electrophilic terminal oxygen of the peracid[1]. Because the transition state is a concerted "butterfly" mechanism, no discrete carbocations are formed[1]. This causality is critical: if a carbocation were to form on a cyclodecane ring, it would rapidly undergo transannular hydride shifts, leading to unwanted structural rearrangements. The concerted nature of mCPBA ensures absolute regiocontrol and prevents these side reactions[2].

Mechanism A Methylenecyclodecane (Nucleophilic Alkene) C Spiro-Transition State 'Butterfly' Geometry A->C B mCPBA (Electrophilic Oxygen) B->C D 1-Oxaspiro[2.9]dodecane (Spiro-epoxide) C->D Syn-Addition E m-Chlorobenzoic Acid (Leaving Group) C->E Proton Transfer

Concerted Prilezhaev mechanism for exocyclic alkene epoxidation.

Experimental Design & Causality

To achieve >90% yield, the reaction parameters must be tightly controlled. Commercial mCPBA is typically supplied as a 70–77% mixture (containing m-chlorobenzoic acid and water for stability)[2]. Therefore, stoichiometric adjustments are mandatory.

While exist for complex substrates[3], the uncatalyzed mCPBA protocol remains the gold standard for unfunctionalized exocyclic alkenes due to its operational simplicity and mild conditions.

Table 1: Reaction Optimization & Causality
ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale (Causality)
Solvent Methanol / EthanolDichloromethane (DCM) Protic solvents can trigger solvolysis (ring-opening) of the highly strained spiro-epoxide. DCM is inert and fully dissolves the reagents.
Temperature 25 °C (Direct Addition)0 °C 25 °C The oxygen transfer is exothermic. Adding mCPBA at 0 °C prevents thermal degradation of the peracid and suppresses over-oxidation.
Stoichiometry 1.0 equiv mCPBA1.3 - 1.5 equiv mCPBA Compensates for the ~75% purity of commercial mCPBA[2], ensuring complete consumption of the starting material.
Quench Water only Na2​S2​O3​ then NaHCO3​ Thiosulfate reduces explosive unreacted peroxides. Bicarbonate deprotonates the m-chlorobenzoic acid byproduct, moving it to the aqueous layer[1].

Step-by-Step Protocol

This workflow is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the current phase via the designated analytical checkpoints.

Phase 1: Reaction Setup
  • Substrate Preparation : Dissolve 1.0 mmol of[4] in 5.0 mL of anhydrous Dichloromethane (DCM) in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control : Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Oxidant Addition : Weigh out 1.4 mmol of mCPBA (assuming ~75% w/w purity, calculate mass accordingly). Add the mCPBA portion-wise over 5 minutes to prevent rapid temperature spikes.

  • Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

Phase 2: In-Process Validation (TLC)
  • Method : Spot the reaction mixture against a pure standard of methylenecyclodecane on a silica gel TLC plate. Elute with 95:5 Hexanes:Ethyl Acetate.

  • Visualization : Stain with basic Potassium Permanganate ( KMnO4​ ).

  • Causality : The starting exocyclic alkene will rapidly reduce KMnO4​ , appearing as a bright yellow/brown spot on a purple background. The epoxide product lacks the π bond and will not stain strongly with KMnO4​ (use Phosphomolybdic Acid (PMA) stain to visualize the epoxide). Proceed to Phase 3 only when the alkene spot disappears.

Phase 3: Quenching & Workup
  • Peroxide Quench : Add 5.0 mL of saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) and stir vigorously for 15 minutes. Validation: A negative starch-iodide test confirms the destruction of residual peroxides.

  • Acid Neutralization : Add 10.0 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Causality: This converts the m-chlorobenzoic acid byproduct into a water-soluble sodium salt[1].

  • Extraction : Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL).

  • Drying & Concentration : Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude 1-oxaspiro[2.9]dodecane.

Workflow A 1. Substrate Preparation Methylenecyclodecane in DCM B 2. Oxidant Addition mCPBA added at 0 °C A->B C 3. Epoxidation Stir at RT (Prilezhaev Reaction) B->C D 4. Quenching Na2S2O3 & NaHCO3 Washes C->D E 5. Extraction Organic Layer (MgSO4 Drying) D->E F 6. Purification Silica Gel Chromatography E->F G 7. Validation NMR & TLC Analysis F->G

Workflow for the mCPBA epoxidation of methylenecyclodecane.

Final Validation & Analytics (NMR)

To ensure the integrity of the synthesized 1-oxaspiro[2.9]dodecane, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The transformation from an sp2 hybridized exocyclic methylene to an sp3 hybridized spiro-epoxide results in a drastic upfield shift of the terminal protons.

Table 2: Diagnostic 1H NMR Shifts ( CDCl3​ , 400 MHz)
Structural FeatureStarting Material ( δ ppm)Epoxide Product ( δ ppm)Diagnostic Signal Shift
Terminal CH2​ 4.60 – 4.80 (m, 2H)2.50 – 2.70 (s, 2H) Disappearance of downfield alkene signals; appearance of shielded epoxide ring protons.
Allylic CH2​ (Ring) 2.10 – 2.30 (m, 4H)1.40 – 1.70 (m, 4H) Loss of allylic deshielding shifts the adjacent ring protons upfield.
Bulk Ring CH2​ 1.20 – 1.60 (m, 12H)1.20 – 1.60 (m, 12H)Remains largely unchanged (broad multiplet).

Self-Validation Check : If signals persist at 4.60–4.80 ppm, the reaction did not reach completion. If new signals appear around 3.50–4.00 ppm, it indicates unwanted epoxide ring-opening (likely due to acidic impurities or moisture), necessitating a repetition of the protocol with stricter anhydrous conditions.

References

  • Title: Alkene Reactions: Epoxidation with mCPBA (Prilezhaev) Source: OrgoSolver URL: [Link]

  • Title: m-CPBA (meta-chloroperoxybenzoic acid) Source: Master Organic Chemistry URL: [Link]

  • Title: Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook Source: MDPI URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Hydroboration-Oxidation of Methylenecyclodecane Derivatives for Synthesizing Primary Alcohols

Introduction The hydroboration-oxidation reaction, a cornerstone of modern organic synthesis first reported by H.C. Brown, provides a powerful and reliable method for the anti-Markovnikov hydration of alkenes to produce...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The hydroboration-oxidation reaction, a cornerstone of modern organic synthesis first reported by H.C. Brown, provides a powerful and reliable method for the anti-Markovnikov hydration of alkenes to produce alcohols.[1][2][3] This two-step process is celebrated for its exceptional regioselectivity and stereospecificity, offering a complementary approach to methods like acid-catalyzed hydration or oxymercuration-reduction.[1][4][5] The reaction proceeds via the addition of a borane reagent across the double bond, followed by oxidation of the resulting organoborane intermediate.[6][7]

For substrates such as methylenecyclodecane derivatives, which possess an exocyclic double bond on a large, conformationally flexible ring, the hydroboration-oxidation sequence is particularly valuable. It allows for the predictable synthesis of primary (hydroxymethyl)cyclodecanes, a motif present in various natural products and pharmaceutical intermediates. The inherent stereoselectivity of the reaction provides a critical tool for controlling the three-dimensional architecture of these complex molecules. This guide details the mechanistic underpinnings, procedural choices, and detailed laboratory protocols for applying this transformation to methylenecyclodecane substrates.

Mechanistic Principles: Causality in Procedural Design

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adapting the protocol to new derivatives. The process is logically divided into two distinct stages: hydroboration and oxidation.

The Hydroboration Step: Establishing Regio- and Stereochemistry

The initial hydroboration step is where the ultimate regio- and stereochemistry of the final alcohol product is determined.[1][5]

  • The Reagent: Borane (BH₃) is a highly reactive, gaseous, and pyrophoric dimer (B₂H₆).[8][9] For laboratory use, it is stabilized as a Lewis acid-base complex, most commonly with tetrahydrofuran (BH₃·THF).[9][10][11][12] This complex is a commercially available solution that is safer and more convenient to handle, acting as a controlled source of monomeric BH₃ for the reaction.[11]

  • The Mechanism: The addition of BH₃ to the alkene is a concerted, four-center transition state where the π-bond of the alkene attacks the empty p-orbital of the electrophilic boron, while a hydride (H⁻) from the borane is simultaneously transferred to one of the alkene carbons.[3][8][13] A critical feature of this mechanism is the absence of a discrete carbocation intermediate, which precludes the possibility of skeletal rearrangements that can plague other alkene addition reactions.[1][4][14]

  • Regioselectivity (The "What"): The reaction exhibits profound anti-Markovnikov selectivity.[2][7][10][15] For a methylenecyclodecane, the boron atom adds to the terminal, exocyclic carbon (C-11), and the hydrogen atom adds to the more substituted ring carbon (C-10). This preference is governed by two key factors:

    • Steric Hindrance: The boron-containing group (initially -BH₂) is significantly bulkier than the hydrogen atom. It preferentially attacks the less sterically encumbered carbon of the double bond.[14][16][17]

    • Electronic Effects: In the transition state, there is a partial positive charge buildup on the more substituted carbon, which is better able to stabilize it.[16]

  • Stereoselectivity (The "How"): The reaction is stereospecific, proceeding via a syn-addition. This means the boron and hydrogen atoms are delivered to the same face of the double bond.[1][5][7][13][18] For substituted methylenecyclodecane rings, the borane reagent will preferentially approach from the less sterically hindered face of the molecule, leading to the formation of a specific diastereomer. Existing stereocenters on the cyclodecane ring exert a powerful directing effect, making this a highly diastereoselective transformation.

The Oxidation Step: Retention of Configuration

The second step transforms the intermediate organoborane into the desired alcohol without altering the newly established stereocenter.

  • The Mechanism: The trialkylborane formed after hydroboration is treated with an oxidizing agent. The standard and most widely used method involves aqueous sodium hydroxide and hydrogen peroxide.[8] The hydroperoxide anion (HOO⁻), formed in situ, acts as a nucleophile, attacking the electron-deficient boron atom.[8][10] This is followed by a 1,2-migration of the alkyl group (the cyclodecane ring) from the boron to the adjacent oxygen atom. This rearrangement is the key to the oxidation's fidelity; it occurs with complete retention of stereochemistry at the migrating carbon.[13] Subsequent hydrolysis of the resulting borate ester liberates the final alcohol product.[10]

  • Alternative Oxidants: While effective, concentrated hydrogen peroxide is a hazardous reagent. Sodium perborate (NaBO₃·4H₂O) has emerged as an exceptionally mild, safe, and efficient alternative.[19][20][21] It is an inexpensive, stable, crystalline solid that can often provide higher yields under milder conditions.[19][22][23] It is believed to be a superior oxidizing agent because borate is a better leaving group than the hydroxide ion generated during the H₂O₂ oxidation.[20][22]

Visualization of Key Concepts

Visual aids are essential for understanding the complex spatial relationships in these reactions.

Caption: Core Hydroboration-Oxidation Mechanism.

Caption: Diastereoselective Attack on a Substituted Ring.

Experimental Protocols

The following protocols are generalized for a representative methylenecyclodecane derivative. Researchers must adjust molar equivalents and scale based on the specific molecular weight of their starting material. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

General Workflow

Experimental_Workflow Figure 3: General Experimental Workflow A 1. Setup - Flame-dry glassware - Inert atmosphere (N₂/Ar) B 2. Hydroboration - Dissolve substrate in anhyd. THF - Cool to 0°C - Add BH₃·THF dropwise A->B C 3. Reaction - Stir at 0°C - Warm to RT - Monitor by TLC/GC-MS B->C D 4. Oxidation - Cool to 0°C - Add oxidant solution slowly (Protocol A or B) C->D E 5. Workup - Heat to 50°C (for H₂O₂) - Separate layers - Aqueous extraction D->E F 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography E->F G Product (Primary Alcohol) F->G

Sources

Method

Application Notes and Protocols: Methylenecyclodecane as a Versatile Precursor in Macrocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of an Underutilized Precursor Macrocyclic compounds, characterized by large ring structures, occupy a unique and valua...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of an Underutilized Precursor

Macrocyclic compounds, characterized by large ring structures, occupy a unique and valuable space in medicinal chemistry and materials science.[1] Their conformational pre-organization can lead to high binding affinities and selectivities for challenging biological targets, such as protein-protein interactions.[2] While numerous strategies exist for macrocycle synthesis, the exploration of readily accessible and versatile precursors is a continuous pursuit. Methylenecyclodecane, an exocyclic alkene, represents a promising yet under-explored starting material for the construction of diverse macrocyclic scaffolds. Its synthesis from the commercially available cyclodecanone, followed by selective oxidative cleavage of the exocyclic double bond, provides a linear precursor with functional handles at both termini, primed for a variety of cyclization strategies. This guide provides a comprehensive overview and detailed protocols for the utilization of methylenecyclodecane in macrocyclic synthesis, emphasizing the underlying chemical principles and practical experimental considerations.

Section 1: Synthesis of the Key Precursor: Methylenecyclodecane via Wittig Olefination

The journey into methylenecyclodecane-based macrocyclic chemistry begins with the efficient synthesis of the key exocyclic alkene precursor. The Wittig reaction stands as a robust and reliable method for the conversion of ketones to alkenes.[3][4] This transformation involves the reaction of a phosphorus ylide with a carbonyl compound, in this case, cyclodecanone, to form the desired alkene and a phosphine oxide byproduct. The choice of a non-stabilized ylide, such as methylenetriphenylphosphorane, is crucial for the successful olefination of ketones.[5]

Principle and Rationale

The Wittig reaction is initiated by the deprotonation of a phosphonium salt, methyltriphenylphosphonium bromide, using a strong base like n-butyllithium (n-BuLi) to generate the highly nucleophilic phosphorus ylide.[6] This ylide then attacks the electrophilic carbonyl carbon of cyclodecanone, leading to the formation of a betaine intermediate, which subsequently collapses to a four-membered oxaphosphetane ring.[3] The thermodynamic driving force of the reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, which propels the decomposition of the oxaphosphetane to yield the desired methylenecyclodecane and the phosphine oxide byproduct.[4]

Experimental Workflow: Synthesis of Methylenecyclodecane

cluster_0 Ylide Formation cluster_1 Wittig Reaction Ylide_precursor Methyltriphenylphosphonium bromide in THF Ylide Methylenetriphenylphosphorane (Ylide) Ylide_precursor->Ylide Deprotonation Base n-BuLi Ketone Cyclodecanone in THF Product Methylenecyclodecane Ketone->Product Addition of Ylide

Caption: Workflow for the synthesis of methylenecyclodecane.

Detailed Protocol: Synthesis of Methylenecyclodecane

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclodecanone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath with vigorous stirring.

    • Slowly add n-butyllithium (1.1 eq) dropwise. The appearance of a characteristic orange or deep red color indicates the formation of the ylide.[5]

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Wittig Reaction:

    • In a separate flask, dissolve cyclodecanone (1.0 eq) in anhydrous THF.

    • Slowly add the cyclodecanone solution to the ylide solution via a cannula or syringe.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford pure methylenecyclodecane.

Section 2: Oxidative Cleavage to a Linear Dicarbonyl Precursor

With methylenecyclodecane in hand, the next critical step is the selective cleavage of the exocyclic double bond to unmask two functional groups, which will serve as the anchor points for macrocyclization. Ozonolysis is a powerful and efficient method for the oxidative cleavage of alkenes, yielding aldehydes and ketones.[4][7]

Principle and Rationale

Ozonolysis proceeds via the 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide).[8] This intermediate rapidly rearranges to a secondary ozonide. Subsequent work-up conditions determine the final products. A reductive work-up, typically using dimethyl sulfide (DMS) or zinc, cleaves the ozonide to furnish carbonyl compounds without over-oxidation.[9] In the case of methylenecyclodecane, ozonolysis followed by reductive work-up will yield a keto-aldehyde, a linear C11 chain with a ketone at one end and an aldehyde at the other, an ideal precursor for intramolecular cyclization.

Reaction Mechanism: Ozonolysis of Methylenecyclodecane

cluster_0 Ozonolysis cluster_1 Reductive Work-up Start Methylenecyclodecane Ozonide Secondary Ozonide Start->Ozonide + O₃ Product Keto-aldehyde Precursor Ozonide->Product + DMS

Caption: Mechanism of ozonolysis and reductive work-up.

Detailed Protocol: Ozonolysis of Methylenecyclodecane

Materials:

  • Methylenecyclodecane

  • Dichloromethane (DCM), anhydrous

  • Ozone (from an ozone generator)

  • Dimethyl sulfide (DMS)

Procedure:

  • Ozonolysis:

    • Dissolve methylenecyclodecane in anhydrous DCM in a flask equipped with a gas inlet tube and a drying tube outlet.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Bubble ozone through the solution until a persistent blue color is observed, indicating a slight excess of ozone.

    • Purge the solution with nitrogen or argon to remove excess ozone.

  • Reductive Work-up:

    • Add dimethyl sulfide (2-3 eq) to the cold solution.

    • Allow the reaction to slowly warm to room temperature and stir for at least 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude keto-aldehyde is often used directly in the next step without extensive purification, as it can be unstable.

Section 3: Macrocyclization Strategies

The linear keto-aldehyde precursor is now ready for the crucial ring-closing step. The choice of macrocyclization strategy will depend on the desired final structure and the compatibility of the reaction conditions with other functional groups that may be present in more complex substrates. Here, we detail two powerful intramolecular cyclization methods: aldol condensation and McMurry coupling.

Strategy A: Intramolecular Aldol Condensation

The intramolecular aldol condensation is a classic carbon-carbon bond-forming reaction that is well-suited for the cyclization of dicarbonyl compounds to form α,β-unsaturated ketones or aldehydes within a macrocyclic ring.[10][11]

Principle and Rationale:

In the presence of a base, the α-proton of the ketone is deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic aldehyde at the other end of the molecule.[11] The resulting aldol addition product, a β-hydroxy ketone, can then undergo dehydration to form the more stable α,β-unsaturated ketone, providing the thermodynamic driving force for the reaction. The success of this macrocyclization is highly dependent on high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

Cyclization Workflow: Intramolecular Aldol Condensation

Precursor Keto-aldehyde Enolate Enolate Formation Precursor->Enolate Base Cyclization Intramolecular Attack Enolate->Cyclization Product Macrocyclic Enone Cyclization->Product Dehydration

Caption: Workflow for intramolecular aldol condensation.

Detailed Protocol: Intramolecular Aldol Condensation

Materials:

  • Crude keto-aldehyde from ozonolysis

  • Anhydrous solvent (e.g., THF, Toluene)

  • Base (e.g., Potassium tert-butoxide, DBU)

  • Syringe pump

Procedure:

  • High-Dilution Setup:

    • In a large flask, place the chosen anhydrous solvent and the base (e.g., 1.1 eq of Potassium tert-butoxide).

    • Dissolve the crude keto-aldehyde in a separate portion of the anhydrous solvent.

  • Slow Addition:

    • Using a syringe pump, add the solution of the keto-aldehyde to the stirred solution of the base over a period of several hours (e.g., 8-12 hours). This maintains a low concentration of the precursor, favoring intramolecular cyclization.

  • Reaction and Work-up:

    • After the addition is complete, stir the reaction for an additional 1-2 hours.

    • Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the macrocyclic product by column chromatography.

Strategy B: Intramolecular McMurry Coupling

The McMurry reaction provides a powerful alternative for the reductive coupling of two carbonyl groups to form an alkene.[12][13] This method is particularly useful for the synthesis of sterically hindered or strained alkenes and has been successfully applied to the synthesis of various macrocycles.[7][14]

Principle and Rationale:

The McMurry coupling employs low-valent titanium species, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc-copper couple or lithium aluminum hydride.[13] These low-valent titanium species act as single-electron transfer agents, reductively coupling the two carbonyl groups of the keto-aldehyde precursor. The reaction proceeds through a pinacol-like intermediate which is then deoxygenated by the oxophilic titanium reagent to form the alkene.[13] As with the aldol condensation, high-dilution conditions are essential for successful macrocyclization.

Cyclization Workflow: Intramolecular McMurry Coupling

Precursor Keto-aldehyde Coupling Reductive Coupling Precursor->Coupling Reagent Low-valent Ti Product Macrocyclic Alkene Coupling->Product

Caption: Workflow for intramolecular McMurry coupling.

Detailed Protocol: Intramolecular McMurry Coupling

Materials:

  • Crude keto-aldehyde from ozonolysis

  • Titanium(III) chloride (TiCl₃)

  • Zinc-copper couple (Zn(Cu))

  • Anhydrous dimethoxyethane (DME)

  • Syringe pump

Procedure:

  • Preparation of the Low-Valent Titanium Reagent:

    • In a flame-dried, three-necked flask under an argon atmosphere, suspend TiCl₃ and Zn(Cu) couple in anhydrous DME.

    • Reflux the mixture for 2-3 hours. The appearance of a black slurry indicates the formation of the active low-valent titanium species.

  • High-Dilution Cyclization:

    • Cool the titanium slurry to reflux temperature.

    • Dissolve the crude keto-aldehyde in anhydrous DME.

    • Using a syringe pump, add the solution of the keto-aldehyde to the refluxing titanium slurry over 12-24 hours.

  • Reaction and Work-up:

    • After the addition is complete, continue to reflux for an additional 2-4 hours.

    • Cool the reaction to room temperature and quench by the slow addition of aqueous potassium carbonate solution.

    • Stir for several hours, then filter the mixture through a pad of celite.

    • Extract the filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the macrocyclic alkene by column chromatography.

Data Summary

Parameter Strategy A: Intramolecular Aldol Condensation Strategy B: Intramolecular McMurry Coupling
Functional Group Formed α,β-Unsaturated KetoneAlkene
Key Reagents Base (e.g., K-t-BuO, DBU)Low-valent Titanium (from TiCl₃/Zn(Cu))
Reaction Conditions Typically 0 °C to room temperatureRefluxing DME
Advantages Mild conditions, readily available reagentsForms non-functionalized alkenes, good for sterically hindered systems
Potential Challenges Potential for competing intermolecular reactions, stability of the β-hydroxy intermediateRequires inert atmosphere, preparation of the active reagent

Troubleshooting and Safety Considerations

  • Wittig Reaction: Ensure anhydrous conditions as the ylide is highly reactive towards water. The color change upon addition of n-BuLi is a good indicator of successful ylide formation.

  • Ozonolysis: Ozone is a toxic and powerful oxidizing agent. The reaction should be performed in a well-ventilated fume hood. Ensure all excess ozone is purged from the reaction before adding the reducing agent.

  • Macrocyclization: High-dilution is critical to minimize polymerization. A reliable syringe pump is essential for slow and controlled addition. The choice of solvent can also influence the outcome of the cyclization.

  • McMurry Coupling: The low-valent titanium reagent is pyrophoric. Strict inert atmosphere techniques are required.

Conclusion

Methylenecyclodecane serves as a highly valuable and adaptable precursor for the synthesis of a diverse range of macrocyclic structures. The synthetic pathway, commencing with a straightforward Wittig olefination of cyclodecanone, followed by ozonolysis, provides a linear dicarbonyl intermediate that is amenable to various powerful macrocyclization strategies. The choice between an intramolecular aldol condensation or a McMurry coupling allows for the targeted synthesis of macrocycles containing either an α,β-unsaturated ketone or an alkene moiety, respectively. These protocols provide a solid foundation for researchers to explore the rich chemical space of macrocycles, with potential applications in drug discovery and materials science.

References

  • Intramolecular aldol condensation applied to d-glucose-derived δ-ketoaldehydes: access to enantiomerically pure six-membered carbocycles - Keio University. Available at: [Link]

  • The McMurry Coupling and Related Reactions - ResearchGate. Available at: [Link]

  • New route to macrocycles : synthesis of macrocycle via McMurry coupling - DR-NTU. Available at: [Link]

  • Ozonolysis of Highly Methylated 1,2-Bis(methylene)cycloalkanes. Influence of the Methyl Substituents on the Course of the Reaction | The Journal of Organic Chemistry - ACS Publications - ACS.org. Available at: [Link]

  • Synthesis of macrocyclic terpenoid hydrocarbons by intramolecular carbonyl coupling: bicyclogermacrene, lepidozene, and casbene | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A new protocol for a regioselective aldol condensation as an alternative convenient synthesis of beta-ketols and alpha,beta-unsaturated ketones - PubMed. Available at: [Link]

  • Synthesis of Novel Macroheterocycles Through Intramolecular Oxidative Coupling of Furanoid β-Ketoesters - PMC. Available at: [Link]

  • McMurry reaction - Wikipedia. Available at: [Link]

  • Aldol condensation of acyclic ketones with benzaldehyde and subsequent cyclodehydration to form indenes over halide. Available at: [Link]

  • Application of the Intramolecular Yamamoto Vinylogous Aldol Reaction to the Synthesis of Macrolides | Organic Letters - ACS Publications. Available at: [Link]

  • Strategies for the Diversity-Oriented Synthesis of Macrocycles - David Spring's group. Available at: [Link]

  • Recent Methods for the Synthesis of (E)-alkene Units in Macrocyclic Natural Products - PubMed. Available at: [Link]

  • E- and Z-trisubstituted macrocyclic alkenes for natural product synthesis and skeletal editing. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Intramolecular Aldol Reactions - Chemistry Steps. Available at: [Link]

  • Effect of Solvent on the Rate of Ozonolysis: Development of a Homogeneous Flow Ozonolysis Protocol - Organic Chemistry Portal. Available at: [Link]

  • The WITTIG REACTION With CHEMILUMINESCENCE!. Available at: [Link]

  • Wittig Reaction - Organic Chemistry Portal. Available at: [Link]

  • Exocyclic alkene synthesis via stereoselective radical cyclizations - Open Collections. Available at: [Link]

  • Wittig Reaction - Common Conditions. Available at: [Link]

  • Alkene Reactions: Ozonolysis - Master Organic Chemistry. Available at: [Link]

  • The Formation of Highly Oxidized Multifunctional Products in the Ozonolysis of Cyclohexene | Journal of the American Chemical Society. Available at: [Link]

  • Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones - Organic Chemistry Portal. Available at: [Link]

  • You can't always get what you want… but you can now get the trisubstituted macrocyclic alkene that you need - Research Communities. Available at: [Link]

Sources

Application

Application Notes and Protocols: Allylic Bromination of Methylenecyclodecane with N-Bromosuccinimide (NBS)

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Allylic Bromination In the landscape of organic synthesis, the selective functionalization of molecules is param...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Allylic Bromination

In the landscape of organic synthesis, the selective functionalization of molecules is paramount. Allylic bromination stands out as a powerful transformation, enabling the introduction of a bromine atom at a carbon adjacent to a double bond. This strategic placement of a halogen transforms a relatively inert hydrocarbon into a versatile synthetic intermediate, primed for a variety of subsequent nucleophilic substitutions and cross-coupling reactions. The resulting allylic bromides are key building blocks in the synthesis of complex natural products, pharmaceuticals, and agrochemicals.

The reagent of choice for this transformation is often N-Bromosuccinimide (NBS).[1] NBS is a convenient, crystalline, and easy-to-handle solid, making it a safer and more manageable alternative to liquid bromine.[2] Its primary role in the Wohl-Ziegler reaction is to provide a low, constant concentration of molecular bromine (Br₂), which is crucial for favoring the desired allylic substitution over competing electrophilic addition to the double bond.[3] This application note provides a detailed guide to the allylic bromination of methylenecyclodecane using NBS, delving into the underlying mechanism, a comprehensive experimental protocol, and critical considerations for success.

Mechanistic Deep Dive: A Radical Chain Pathway

The allylic bromination of methylenecyclodecane with NBS proceeds via a free-radical chain mechanism, a process that can be dissected into three key stages: initiation, propagation, and termination. This reaction is famously known as the Wohl-Ziegler reaction.[2][4]

Initiation: The reaction is kick-started by the formation of a bromine radical (Br•). This is typically achieved by the homolytic cleavage of the N-Br bond in NBS, facilitated by a radical initiator such as azobisisobutyronitrile (AIBN), dibenzoyl peroxide (BPO), or exposure to heat or UV light.[3][5]

Propagation: This stage constitutes the core of the reaction, a self-sustaining cycle that generates the product and regenerates the radical chain carrier.

  • Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from one of the allylic positions of methylenecyclodecane. The allylic C-H bonds are weaker (approx. 88 kcal/mol) than typical alkyl C-H bonds (approx. 98 kcal/mol), making this abstraction energetically favorable.[6] This step forms a resonance-stabilized allylic radical and hydrogen bromide (HBr).[3][7]

  • Formation of Molecular Bromine: The HBr generated in the previous step reacts with NBS to produce a low concentration of molecular bromine (Br₂).[2][6] This in-situ generation is critical to suppress the ionic addition of Br₂ across the double bond.[3]

  • Bromination of the Allylic Radical: The resonance-stabilized allylic radical reacts with the newly formed Br₂ to yield the allylic bromide product and a new bromine radical, which can then continue the chain reaction.[6][7]

Termination: The radical chain is terminated when two radicals combine, or when radicals are quenched by impurities.

Due to the resonance stabilization of the allylic radical intermediate, two isomeric products can be expected from the reaction with methylenecyclodecane.[8][9] The bromine can add to either of the two carbons that share the radical character.

Visualizing the Mechanism

Allylic_Bromination cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator (AIBN, hv) NBS N-Bromosuccinimide (NBS) Initiator->NBS Homolytic Cleavage Br_radical Br• NBS->Br_radical Methylenecyclodecane Methylenecyclodecane Br_radical->Methylenecyclodecane H Abstraction Radical_Combination Radical Combination Br_radical->Radical_Combination Allylic_Radical Allylic Radical (Resonance Stabilized) Methylenecyclodecane->Allylic_Radical HBr HBr Br2 Br₂ (low conc.) Allylic_Radical->Br2 Reaction Allylic_Radical->Radical_Combination NBS_main NBS HBr->NBS_main Reaction with NBS Br2->Br_radical Regeneration Product Bromomethylenecyclodecane (Isomeric Mixture) Br2->Product NBS_main->Br2 Succinimide Succinimide NBS_main->Succinimide Byproduct Quenched_Radical Quenched Radical Radical_Combination->Quenched_Radical

Caption: Free-radical mechanism of allylic bromination.

Experimental Protocol

This protocol details the allylic bromination of methylenecyclodecane using NBS and AIBN as a radical initiator.

Materials & Equipment:

  • Methylenecyclodecane (Substrate)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates and chamber

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Table 1: Key Reaction Parameters

ParameterValue/ConditionRationale
Stoichiometry
Methylenecyclodecane1.0 eqLimiting reagent.
N-Bromosuccinimide (NBS)1.1 eqA slight excess ensures complete consumption of the starting material.
AIBN0.02 - 0.05 eqCatalytic amount to initiate the radical chain reaction.
Solvent Anhydrous CCl₄Inert solvent in which NBS has low solubility, helping to maintain a low Br₂ concentration.[3]
Temperature Reflux (approx. 77 °C)Provides the thermal energy required for initiation and propagation.[10]
Reaction Time 2-4 hours (monitor by TLC)Completion is often indicated by the consumption of the denser NBS and the appearance of the less dense succinimide byproduct floating on the surface.[3][10]

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methylenecyclodecane (1.0 eq) in anhydrous carbon tetrachloride.

  • Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.1 eq) followed by a catalytic amount of AIBN (0.02-0.05 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 77°C) with vigorous stirring. The initiation of the reaction is often indicated by more vigorous boiling.[10]

  • Monitoring Progress: Monitor the reaction's progress using TLC or GC-MS. The reaction is typically complete when all the dense NBS has been converted to the lighter succinimide, which will float on the surface of the solvent.[10][11]

  • Work-up - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution (to neutralize any residual HBr), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the isomeric mixture of bromomethylenecyclodecanes.

  • Characterization: Characterize the final product(s) using NMR spectroscopy and GC-MS to confirm the structure and assess the isomeric ratio.

Safety Precautions

A thorough understanding of the hazards associated with the reagents is crucial for the safe execution of this protocol.

  • N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. It is also an oxidizing agent and may cause an allergic skin reaction.[12] Avoid contact with skin, eyes, and clothing.[13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] Keep away from combustible materials.[12]

  • Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and environmentally hazardous substance, suspected of causing cancer. It is also an ozone-depleting chemical.[10] All handling of CCl₄ must be performed in a certified chemical fume hood. Due to its toxicity, alternative solvents such as dichloromethane or acetonitrile have been explored, though they may be reactive towards NBS.[3] Trifluorotoluene has also been proposed as a suitable alternative.[10]

  • Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose exothermically upon heating. Store in a cool place away from heat sources.

  • General Precautions: Always wear appropriate PPE.[14] Avoid inhalation of dust and vapors.[13] Ensure that a safety shower and eyewash station are readily accessible. In case of skin contact, wash immediately with plenty of water.[12] If inhaled, move to fresh air.[15]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive initiator- Insufficient heat- Use fresh AIBN or BPO.- Ensure the reaction is at a vigorous reflux.
Formation of Dibromide Byproduct - High concentration of Br₂- Ensure NBS is of high purity.- Use an inert solvent in which NBS is sparingly soluble (like CCl₄).
Low Yield - Incomplete reaction- Loss of product during work-up- Monitor the reaction carefully by TLC to ensure completion.- Be careful during extractions to avoid loss of the organic layer.
Reaction does not initiate - Presence of radical inhibitors- Use purified solvent and reagents.

Conclusion

The allylic bromination of methylenecyclodecane with N-bromosuccinimide is a robust and highly valuable synthetic transformation. A thorough understanding of the free-radical mechanism is essential for predicting product outcomes and troubleshooting potential issues. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can effectively synthesize bromomethylenecyclodecane isomers, which serve as versatile intermediates for further molecular elaboration in the fields of pharmaceutical and materials science.

References

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • OrgoSolver. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Link]

  • Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Scribd. 1.3. Allylic Bromination of Alkanes Using NBS - Master Organic Chemistry. [Link]

  • Pearson+. Two products are formed when methylenecyclohexane reacts with NBS.... [Link]

  • Grokipedia. Wohl–Ziegler bromination. [Link]

  • Wikipedia. Wohl–Ziegler bromination. [Link]

  • Wikidoc. Wohl-Ziegler reaction. [Link]

  • Chem-Station Int. Ed. (2014, April 19). Wohl-Ziegler Bromination. [Link]

  • Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]

  • YouTube. (2014, February 10). Allylic Bromination Using NBS. [Link]

  • YouTube. (2022, February 9). Identify The Products Of The Allylic Bromination Of Methylenecyclohexane (radical resonance). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve Wittig olefination yields for methylenecyclodecane

Welcome to the Technical Support Center for Medium-Ring Olefinations. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when synthesizing methylenecyclodecane.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Medium-Ring Olefinations. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when synthesizing methylenecyclodecane.

The Wittig olefination of cyclodecanone presents a unique intersection of thermodynamic and kinetic challenges. Unlike standard unstrained ketones, medium-sized rings (8- to 11-membered) are governed by severe transannular steric interactions (Prelog strain). This guide is engineered to help you troubleshoot these specific mechanistic hurdles, optimize your reaction conditions, and validate your experimental workflows.

Diagnostic Troubleshooting Workflow

WittigWorkflow Start Low Yield of Methylenecyclodecane? CheckYlide Is the ylide fully generated? (Color check) Start->CheckYlide CheckBase Are you using BuLi or NaHMDS? CheckYlide->CheckBase Yes (Bright Yellow) Restart Dry Solvents & Reagents Restart Synthesis CheckYlide->Restart No (Pale/White) Enolization Is starting cyclodecanone recovered? (Enolization) CheckBase->Enolization Using BuLi TempControl Add ketone at -78°C, warm to 40°C slowly CheckBase->TempControl Using NaHMDS Stoichiometry Increase ylide to 2.5 - 3.0 equivalents Enolization->Stoichiometry Yes (Major side-reaction) Enolization->TempControl No (Incomplete conversion) Success Optimized Yield (>85%) Stoichiometry->Success TempControl->Success

Diagnostic workflow for troubleshooting methylenecyclodecane Wittig olefination.

Frequently Asked Questions (FAQs)

Q1: Why is my Wittig methylenation of cyclodecanone yielding mostly unreacted starting material or aldol products instead of methylenecyclodecane? A1: This is the most common failure point and is rooted in the structural causality of the 10-membered ring. Cyclodecanone suffers from significant transannular strain, which sterically shields the electrophilic carbonyl carbon. Methylenetriphenylphosphorane is a highly reactive, unstabilized ylide. When faced with the steric barrier of the medium ring, the bulky ylide acts as a Brønsted base rather than a nucleophile[1]. This triggers the deprotonation of the α -protons of cyclodecanone, forming an enolate (enolization). Upon aqueous workup, this enolate simply reprotonates back to the starting ketone, or it attacks unreacted ketone molecules to form aldol condensation byproducts.

Q2: How can I suppress the enolization side-reaction to favor the nucleophilic addition? A2: You must manipulate both the kinetics of the addition and the basicity of the environment by altering your base and stoichiometry:

  • Switch to a "Salt-Free" or Lithium-Free Base: When n-Butyllithium (n-BuLi) is used to generate the ylide, lithium salts remain in solution. Lithium is highly oxophilic; it coordinates to the carbonyl oxygen, which significantly increases the acidity of the α -protons and promotes enolization. Switching to Sodium hexamethyldisilazide (NaHMDS) or Potassium tert-butoxide (KOtBu) in THF reduces enolization because sodium and potassium counterions are less oxophilic than lithium[1].

  • Increase Ylide Stoichiometry: Because enolization is an equilibrium process and the ylide is consumed as a base, using a significant excess of the ylide (2.5 to 3.0 equivalents) ensures that enough active ylide remains to drive the [2+2] cycloaddition forward to the oxaphosphetane intermediate[2][3].

Q3: Does the temperature gradient matter for medium-ring ketones? A3: Absolutely. The formation of the oxaphosphetane intermediate via the [2+2] cycloaddition is the rate-determining step for unstabilized ylides[4]. For sterically hindered substrates like cyclodecanone, adding the ketone at -78 °C prevents immediate acid-base reactions (enolization). Slowly warming the reaction mixture to room temperature—or even mild heating (40 °C)—provides the necessary activation energy to overcome the steric repulsion between the bulky triphenylphosphine group and the transannular hydrogens of the 10-membered ring.

Q4: I am struggling to separate the triphenylphosphine oxide (TPPO) byproduct from my methylenecyclodecane. What is the best removal strategy? A4: Methylenecyclodecane is highly non-polar, while TPPO is highly polar but notoriously soluble in many organic solvents. Instead of relying solely on standard column chromatography, you should utilize a precipitation workup [1]. By concentrating the reaction and triturating with cold pentane or hexanes, the TPPO will crash out of solution as a white solid, while your non-polar alkene remains fully dissolved.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting yield of methylenecyclodecane, demonstrating why specific parameters must be strictly controlled.

Base UsedYlide EquivalentsTemperature ProfileEnolization (%)Alkene Yield (%)
n-BuLi1.10 °C to RTHigh (>40%)< 30%
KOtBu1.50 °C to RTModerate (~20%)55%
NaHMDS1.5-78 °C to RTLow (<10%)72%
NaHMDS 3.0 -78 °C to 40 °C Trace > 85%

Data represents standard optimization parameters for enolizable, sterically hindered medium-ring ketones.

Step-by-Step Methodology: Optimized Wittig Methylenation of Cyclodecanone

This protocol is designed as a self-validating system . It includes visual checkpoints to verify the success of each mechanistic step before proceeding, ensuring maximum trustworthiness and reproducibility.

Phase 1: Ylide Generation (Strictly Anhydrous)

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet.

  • Add Methyltriphenylphosphonium bromide (3.0 equiv, relative to ketone) to the flask.

  • Suspend the salt in anhydrous THF (0.2 M) and cool the suspension to 0 °C using an ice bath.

  • Dropwise, add NaHMDS (1.0 M in THF, 2.9 equiv).

    • Validation Check: The suspension will dissolve, and the solution must turn a vibrant, bright canary yellow. If it remains pale or turns white, ambient moisture has quenched the ylide; you must stop, dry your reagents, and restart[1][5].

  • Stir at 0 °C for 1 hour to ensure complete deprotonation.

Phase 2: Ketone Addition and Cycloaddition 6. Cool the bright yellow ylide solution to -78 °C using a dry ice/acetone bath. 7. Dissolve cyclodecanone (1.0 equiv) in a minimal amount of anhydrous THF (1.0 M) and add it dropwise over 15 minutes down the inner side of the flask. 8. Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours. 9. Validation Check: The bright yellow color should gradually fade to a pale yellow or off-white suspension. This visual shift confirms the ylide is being consumed and the oxaphosphetane is decomposing into the alkene and TPPO[3][5]. 10. Gently heat the mixture to 40 °C for an additional 2 hours to overcome any remaining transannular steric hindrance and drive the reaction to completion.

Phase 3: Workup and TPPO Removal 11. Quench the reaction by adding a few drops of saturated aqueous NH₄Cl until the mixture turns completely white. 12. Concentrate the THF under reduced pressure (do not heat the water bath above 30 °C to avoid volatilizing the methylenecyclodecane). 13. Suspend the crude viscous residue in 50 mL of ice-cold pentane and stir vigorously for 15 minutes. 14. Filter the white precipitate (TPPO) through a short pad of silica gel or Celite, eluting with 100% cold pentane. 15. Carefully evaporate the pentane under reduced pressure to yield highly pure methylenecyclodecane.

References

  • Highly Efficient Synthesis of Terminal Alkenes from Ketones Organic Letters (ACS Publications)[Link]

  • Wittig Reaction - Examples and Mechanism Master Organic Chemistry[Link]

  • Wittig Reaction Organic Chemistry Portal[Link]

  • 2.8 The Wittig Reaction – Organic Chemistry II KPU Pressbooks[Link]

Sources

Optimization

Preventing transannular side reactions in methylenecyclodecane functionalization

Welcome to the Technical Support Center for Medium-Ring Functionalization. As a Senior Application Scientist, I have designed this guide to help you navigate the unique stereoelectronic challenges of 10-membered rings.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Medium-Ring Functionalization. As a Senior Application Scientist, I have designed this guide to help you navigate the unique stereoelectronic challenges of 10-membered rings. Methylenecyclodecane is notorious for its conformational flexibility, which frequently leads to unintended transannular side reactions (e.g., hydride shifts, cross-ring cyclizations) during functionalization.

This guide provides the mechanistic causality behind these issues, self-validating protocols to prevent them, and quantitative data to optimize your reaction conditions.

Section 1: Fundamental Mechanics (The "Why")

Q: Why is methylenecyclodecane so susceptible to transannular side reactions compared to standard cyclohexanes? A: The causality lies in the inherent geometry of medium-sized rings (8–11 members). Cyclodecane systems predominantly adopt a boat-chair-boat (BCB) conformation to minimize torsional strain. However, this conformation forces the hydrogen atoms on opposite sides of the ring (e.g., C1 and C6) into extreme spatial proximity, creating significant non-bonded steric repulsion known as Prelog strain [1]. When a reactive intermediate (like a carbocation or a radical) is generated at C1, the electron cloud of the C6 atom or its attached substituents is close enough to interact directly across the ring, bypassing the carbon backbone entirely.

Q: What are the most common transannular side reactions I should anticipate? A: You will typically encounter two primary failure modes depending on your reaction conditions:

  • Transannular Hydride Shifts (Carbocationic): During electrophilic additions or epoxidations under acidic conditions, a carbocation formed at C1 will rapidly abstract a hydride from C6. This 1,5- or 1,6-hydride shift relocates the positive charge, often leading to unwanted bicyclic ethers or rearranged alcohols[1].

  • Transannular Cyclizations (Radical): If you are performing a radical addition to the exocyclic double bond, the resulting 6-methylenecyclodecyl radical will undergo an extremely rapid intramolecular cyclization (forming a decalin system) rather than reacting with your external reagent[2].

Section 2: Troubleshooting Specific Workflows

Q: My epoxidation of methylenecyclodecane using mCPBA yields a complex mixture of bicyclic ethers instead of the desired monocyclic epoxide. How do I prevent this? A: This is a classic case of acid-catalyzed epoxide ring-opening followed by a transannular hydride shift. Commercial mCPBA contains m-chlorobenzoic acid. This acid protonates the newly formed epoxide, triggering a ring-opening event. The resulting incipient carbocation is immediately attacked by a hydride from across the ring, collapsing into a bicyclic ether to relieve Prelog strain. Solution: You must strictly control the pH. Using a biphasic system with a vast excess of aqueous sodium bicarbonate ( NaHCO3​ ) neutralizes the acid byproduct instantly. Alternatively, switch to a strictly neutral oxidant like Dimethyldioxirane (DMDO).

Q: I am attempting a radical functionalization of the exocyclic double bond, but I keep isolating decalin derivatives. How can I isolate the functionalized 10-membered ring? A: The 6-methylenecyclodecyl radical undergoes transannular cyclization with a rate constant ( kc​ ) of approximately 105 s−1 [2]. If your intermolecular trapping agent reacts slower than this, the ring will cyclize first. Solution: You must outcompete the cyclization kinetically. Use a highly efficient radical trapping agent, such as the stable nitroxide TEMPO, which traps carbon radicals at diffusion-controlled rates ( kT​≈109 M−1s−1 ). By maintaining a high concentration of TEMPO, the pseudo-first-order trapping rate will exceed the unimolecular cyclization rate.

Section 3: Mechanistic Pathway Visualizations

G A Methylenecyclodecane B Epoxidation (mCPBA) A->B C Protonated Epoxide (Acidic Conditions) B->C Unbuffered F Buffered Epoxidation (NaHCO3) B->F Buffered D Transannular 1,5-Hydride Shift C->D Prelog Strain Relief E Bicyclic Ether (Side Product) D->E G Stable Epoxide (Desired Product) F->G

Carbocationic transannular hydride shift pathway vs. buffered epoxidation in methylenecyclodecane.

RadicalPathway R1 Radical Precursor R2 6-Methylenecyclodecyl Radical R1->R2 R3 Transannular Cyclization (k_c ~ 10^5 s^-1) R2->R3 Slow Trapping R5 TEMPO Trapping (k_T ~ 10^9 M^-1 s^-1) R2->R5 Excess TEMPO R4 Decalin System (Side Product) R3->R4 R6 Monocyclic Adduct (Desired Product) R5->R6

Kinetic competition between transannular radical cyclization and TEMPO trapping.

Section 4: Quantitative Data Summaries

Table 1: Epoxidation Conditions and Product Distribution Shows the critical impact of pH and oxidant choice on suppressing the carbocationic transannular shift.

OxidantAdditive / BufferSolventTemp (°C)Epoxide Yield (%)Bicyclic Ether Yield (%)
mCPBA (1.2 eq)None CH2​Cl2​ 2515%80%
mCPBA (1.2 eq) NaHCO3​ (10.0 eq) CH2​Cl2​ / H2​O 085% < 5%
DMDO (1.5 eq)NoneAcetone-2095% < 1%

Table 2: Kinetic Competition in Radical Trapping Demonstrates the concentration of TEMPO required to outcompete the 105 s−1 transannular cyclization rate.

[TEMPO] (M)Trapping Rate ( kT​[TEMPO] ) (s −1 )Cyclization Rate ( kc​ ) (s −1 )Ratio (Monocyclic : Bicyclic)
0.001 1.0×106 ∼105 10 : 1
0.01 1.0×107 ∼105 100 : 1
0.1 1.0×108 ∼105 1000 : 1

Section 5: Standard Operating Procedures (SOPs)

Protocol A: Low-Temperature Buffered Epoxidation (Self-Validating)

Objective: Synthesize methylenecyclodecane oxide while entirely suppressing transannular etherification.

  • Preparation & Buffering: In a round-bottom flask, dissolve methylenecyclodecane (1.0 mmol) in 10 mL of dichloromethane ( CH2​Cl2​ ). Add 10.0 mmol of finely powdered NaHCO3​ and 2 mL of distilled water.

    • Causality: The biphasic system ensures that any m -chlorobenzoic acid generated is immediately partitioned into the aqueous layer and neutralized, preventing epoxide protonation.

    • Validation Check 1: Test the aqueous layer with pH paper; it must read 8.0 before proceeding.

  • Oxidation: Cool the vigorously stirring biphasic mixture to 0 °C. Dissolve mCPBA (1.2 mmol, purified) in 5 mL of CH2​Cl2​ and add it dropwise over 30 minutes.

  • Reaction Monitoring: Stir at 0 °C for 2 hours.

    • Validation Check 2 (TLC): Spot the reaction mixture on silica TLC. Stain with Phosphomolybdic Acid (PMA) and heat. The desired epoxide will appear as a bright blue/green spot, whereas any bicyclic ether side-product will appear dark brown. Ensure the starting material ( Rf​≈0.9 in hexanes) is consumed.

  • Quench & Isolate: Add 5 mL of saturated aqueous Na2​S2​O3​ to quench unreacted peroxides. Extract with CH2​Cl2​ , wash with brine, dry over MgSO4​ , and concentrate under reduced pressure at room temperature (avoid heating to prevent thermal rearrangement).

    • Validation Check 3 (NMR): Run a crude 1H NMR. The success of the protocol is validated by the complete absence of exocyclic alkene protons ( ∼4.8 ppm) and the presence of the characteristic epoxide methylene protons ( ∼2.6 ppm).

Protocol B: Radical Trapping with Nitroxides (Self-Validating)

Objective: Functionalize the exocyclic double bond via a radical pathway without triggering transannular decalin formation.

  • Reagent Setup: In a Schlenk flask under an argon atmosphere, dissolve the radical precursor (e.g., a Barton ester derivative of methylenecyclodecane, 1.0 mmol) in 15 mL of degassed benzene.

  • Kinetic Overload: Add TEMPO (2.0 mmol, 0.13 M final concentration) to the solution.

    • Causality: As shown in Table 2, a TEMPO concentration >0.1 M is strictly required to push the pseudo-first-order trapping rate two orders of magnitude higher than the transannular cyclization rate[2].

  • Initiation & Monitoring: Initiate the radical generation (e.g., via photolysis at 300 nm or gentle heating, depending on the precursor).

    • Validation Check 1 (EPR/Colorimetry): TEMPO is bright red/orange. As the reaction proceeds and TEMPO is consumed to form the alkoxyamine, the solution will visibly fade to a pale yellow. For strict validation, use EPR spectroscopy to observe the disappearance of the characteristic 3-line nitroxide signal.

  • Purification: Concentrate the mixture and purify via flash chromatography (Hexanes/EtOAc).

    • Validation Check 2 (MS/NMR): Analyze the isolated product by LC-MS. The desired monocyclic product will have a mass of [Precursor Core+TEMPO (156 Da)] . A 13C NMR must show 10 distinct ring carbons; the presence of only 8 or 9 distinct aliphatic signals indicates unwanted symmetry from a cyclized decalin framework.

References

  • Beckwith, A. L. J., Bowry, V., & Schiesser, C. H. "Ring Closure of the 6-Methylenecyclodecyl Radical." Tetrahedron, 1991. Source: ResearchGate. URL:[Link]

  • Yu, J.-Q., et al. "Transannular C–H Functionalization of Cycloalkane Carboxylic Acids." Nature, 2023. Source: PubMed Central (NIH). URL:[Link]

Sources

Troubleshooting

Core Principles: The Causality of Steric Hindrance in Cyclodecanes

Welcome to the Technical Support Center for Medium-Ring Chemistry . This hub is designed for researchers, application scientists, and drug development professionals facing challenges with the functionalization of medium-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Medium-Ring Chemistry . This hub is designed for researchers, application scientists, and drug development professionals facing challenges with the functionalization of medium-sized carbocycles.

Below, we address the specific thermodynamic and kinetic hurdles associated with overcoming steric hindrance during the reactions of methylenecyclodecane and provide field-proven troubleshooting strategies.

Q: Why is the exocyclic double bond in methylenecyclodecane so unreactive compared to smaller rings like methylenecyclohexane?

A: The diminished reactivity of methylenecyclodecane is fundamentally a conformational issue driven by transannular strain (Prelog strain). Medium-sized rings (8–11 members) suffer from severe repulsive interactions between non-adjacent atoms across the ring[1].

To minimize this strain, cyclodecane adopts highly compact, low-energy conformations—most notably the boat-chair-boat (BCB) conformation[2]. In this geometry, the transannular hydrogen atoms point inward and effectively form a steric shield over the concave face of the exocyclic double bond. Consequently, incoming reagents are forced to approach exclusively from the exposed, convex outer face. This phenomenon is governed by W. Clark Still’s Peripheral Attack Model , which dictates that reagents will only attack medium-sized rings from the exterior periphery[3]. If a reagent is too bulky, even peripheral attack becomes kinetically unviable due to transition-state steric clashing.

Troubleshooting Guide & FAQs

Q: My hydroboration of methylenecyclodecane using 9-BBN yields almost no product, even under reflux. How can I drive this reaction to completion?

A: The failure here is caused by a severe mismatch between reagent bulk and substrate accessibility. 9-Borabicyclo[3.3.1]nonane (9-BBN) is a highly sterically demanding reagent. While excellent for terminal alkenes on linear chains, its bulky bicyclic skeleton clashes violently with the transannular hydrogens of the cyclodecane ring during the required four-membered transition state.

The Solution: You must sacrifice the extreme regiocontrol of 9-BBN for a less hindered reagent. Switch to Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethylsulfide (BH₃·SMe₂) . The unhindered nature of BH₃ allows it to penetrate the peripheral face of the BCB conformation. Regioselectivity will naturally be maintained because the exocyclic carbon is significantly less hindered than the ring carbon.

Q: I am attempting an epoxidation of a substituted methylenecyclodecane using mCPBA, but I am getting a 1:1 mixture of diastereomers. How can I improve facial selectivity?

A: While m-chloroperoxybenzoic acid (mCPBA) is unhindered enough to react with methylenecyclodecane, it relies entirely on the inherent ground-state conformation of the ring for selectivity. If your substituted cyclodecane has competing low-energy conformers (e.g., a twist-boat-chair in equilibrium with the BCB), mCPBA will attack the peripheral face of both conformers, leading to poor diastereoselectivity.

The Solution: Transition from substrate-controlled peripheral attack to reagent-directed functionalization . If your substrate contains an allylic or homoallylic hydroxyl group, utilize a transition-metal directed epoxidation (e.g., Vanadyl acetylacetonate[VO(acac)₂] with tert-butyl hydroperoxide [TBHP]). The metal coordinates to the hydroxyl group, rigidly locking the transition state and delivering the oxygen to a specific face, overriding the background conformational flexibility.

Quantitative Data: Reagent Selection Matrix

To optimize your reaction design, consult the following table summarizing the impact of reagent steric bulk on the functionalization of methylenecyclodecane.

Reaction TypeReagent ChoiceRelative Steric BulkExpected ConversionDiastereoselectivityCausality / Notes
Hydroboration 9-BBNVery High< 5%N/ABicyclic skeleton clashes with transannular H-atoms.
Hydroboration BH₃·THFLow> 90%ModerateSmall enough to achieve peripheral attack.
Epoxidation mCPBAMedium> 85%Low-ModerateReacts well, but selectivity depends entirely on ring rigidness.
Epoxidation VO(acac)₂ / TBHPHigh (but directed)> 80%High (>95:5)Requires -OH group; overrides steric hindrance via coordination.
Cyclopropanation Simmons-Smith (Zn/CH₂I₂)Low> 75%ModerateCarbenoid is small enough to bypass the concave shield.

Experimental Methodologies

Protocol A: Unhindered Hydroboration-Oxidation of Methylenecyclodecane

This protocol utilizes a self-validating quenching mechanism to ensure the active hydride is not depleted by ambient moisture before overcoming the high activation barrier of the medium ring.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add methylenecyclodecane (1.0 mmol) and anhydrous THF (10 mL). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add BH₃·THF (1.0 M in THF, 1.5 mmol, 1.5 eq). Causality Note: A slight excess is used to compensate for the slower reaction kinetics inherent to the sterically hindered exocyclic double bond.

  • Kinetic Drive: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation (TLC): Check the reaction progress via TLC (hexane/EtOAc 9:1, KMnO₄ stain). If starting material persists, do not blindly add more BH₃. Instead, check the active hydride concentration by quenching a 50 µL aliquot in water; a lack of gas evolution indicates hydride depletion, necessitating the addition of 0.5 eq more BH₃·THF.

  • Oxidation: Once conversion is confirmed, cool to 0 °C. Carefully add 3 M NaOH (2.0 mL) dropwise, followed by 30% H₂O₂ (2.0 mL). Caution: Highly exothermic.

  • Workup: Stir for 2 hours at room temperature. Extract with diethyl ether (3 x 15 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: Directed Epoxidation of Hydroxymethylenecyclodecane
  • Preparation: In a dry flask under argon, dissolve the allylic alcohol derivative of methylenecyclodecane (1.0 mmol) in anhydrous toluene (10 mL).

  • Catalyst Coordination: Add VO(acac)₂ (0.05 mmol, 5 mol%). Stir for 15 minutes at room temperature until the solution turns a distinct dark green/red, validating the coordination of the vanadium to the substrate's hydroxyl group.

  • Oxidation: Cool to 0 °C. Add tert-butyl hydroperoxide (TBHP, 5.0 M in decane, 1.2 mmol) dropwise.

  • Monitoring: Stir for 3 hours. The reaction is self-indicating; the color will shift toward yellow/orange as the catalytic cycle progresses.

  • Quenching: Quench with saturated aqueous Na₂S₂O₃ (5 mL) to destroy excess peroxide. Extract with EtOAc, dry, and purify via flash chromatography.

Mechanistic & Diagnostic Visualizations

PeripheralAttack A Methylenecyclodecane (10-Membered Ring) B Boat-Chair-Boat (BCB) Conformation A->B Minimizes Transannular Strain C Peripheral Face (Convex, Exposed) B->C W. Clark Still Model D Concave Face (Sterically Hindered) B->D Transannular H-Atoms E Unhindered Reagents (e.g., BH3, mCPBA) C->E Approach F Bulky Reagents (e.g., 9-BBN) D->F Attempted Approach G High Yield Addition E->G H Reaction Failure (Steric Clash) F->H

Fig 1. Peripheral attack model dictating methylenecyclodecane reactivity.

Troubleshooting Start Low Yield in Exocyclic Alkene Functionalization? Q1 Is the reagent sterically bulky? (e.g., 9-BBN) Start->Q1 A1 Switch to unhindered reagent (e.g., BH3-THF) Q1->A1 Yes Q2 Is facial selectivity poor? Q1->Q2 No A2 Utilize directing groups (e.g., allylic -OH) Q2->A2 Yes Q3 Is the alkene completely unreactive? Q2->Q3 No A3 Apply high pressure or conformational locking Q3->A3 Yes

Fig 2. Troubleshooting workflow for overcoming steric hindrance in medium rings.

References

  • Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development Source: MDPI (Molecules) URL:[Link][1]

  • Conformational Analysis of Medium Rings Source: Macmillan Group, Princeton University URL:[Link][2]

  • Chem 106 Conformational and Stereochemical Control of Medium to Large Rings Source: Eugene E. Kwan, Harvard University / GitHub Pages URL:[Link][3]

Sources

Optimization

Technical Support Center: Optimizing GC-MS Parameters for Volatile Cycloalkane Analysis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the reproducible quantification of volatile cycloalkanes (e.g., cyclopentane, cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the reproducible quantification of volatile cycloalkanes (e.g., cyclopentane, cyclohexane, methylcyclohexane). These non-polar, highly volatile species are notoriously prone to evaporative loss, co-elution with straight-chain alkanes, and poor retention on standard columns.

This guide is engineered to provide causality-driven solutions—moving beyond simply telling you what to do, to explaining the physicochemical mechanics of why we do it. Every parameter adjustment recommended here forms a self-validating system to ensure your analytical integrity.

System Architecture & Mechanistic Workflow

GCMS_Optimization_Logic cluster_Extraction Sample Introduction & Extraction Sample Volatile Cycloalkane Sample (Aqueous/Soil Matrix) P_T Purge & Trap (EPA 8260) Dynamic sweeping of VOCs Sample->P_T High Sensitivity SPME HS-SPME (CAR/PDMS) Equilibrium-based extraction Sample->SPME Matrix Isolation GC_Oven GC Separation Thick-Film Column (1.8 µm) Cryo-focusing at 35°C P_T->GC_Oven Thermal Desorption + Dry Purge SPME->GC_Oven Splitless Injection MS_Detect Mass Spectrometry EI (70 eV) Ionization SIM Mode (m/z 56, 69, 84) GC_Oven->MS_Detect Elution of separated cycloalkanes Data_Val Data Analysis Internal Standard Normalization (e.g., Cyclohexane-d12) MS_Detect->Data_Val Ion chromatogram generation

Logical workflow for volatile cycloalkane analysis via GC-MS, highlighting sample introduction.

Phase 1: Sample Introduction Dynamics

Q: Why am I losing highly volatile cycloalkanes before they even reach the MS? A: The most common culprit is inappropriate sample introduction. Direct liquid injection of highly volatile compounds (boiling points <100°C) often leads to solvent masking, where the solvent expansion volume exceeds the liner capacity, causing blowback and evaporative loss[1].

  • Mechanistic Causality: Cycloalkanes partition poorly in standard liquid solvents during injection, vaporizing too rapidly for the column to focus them.

  • Solution: Transition to Headspace-Solid Phase Microextraction (HS-SPME) or Purge-and-Trap (P&T). P&T is the gold standard for volatile organic compounds (VOCs) in environmental matrices, as outlined in EPA Method 8260[2]. For HS-SPME, utilizing a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber provides the optimal cavity size and non-polar affinity to trap C5-C10 cycloalkanes efficiently[1].

Phase 2: Chromatographic Partitioning & Resolution

Q: Which GC column chemistry prevents the co-elution of cycloalkanes with n-alkanes? A: Standard thin-film 5% phenyl columns (e.g., 0.25 µm DB-5) are insufficient because volatile cycloalkanes will not partition adequately into the stationary phase, leading to rapid co-elution in the void volume.

  • Mechanistic Causality: Retention of volatiles relies on maximizing dispersive interactions. A thicker stationary phase increases the phase ratio (β), forcing the volatile cycloalkanes to spend more time interacting with the stationary phase[3].

  • Solution: Utilize a thick-film capillary column (e.g., 60 m × 0.32 mm, 1.8 µm film thickness) such as a Vocol or DB-624[1][4]. Alternatively, for very volatile organic compounds (VVOCs), Porous Layer Open Tubular (PLOT) columns (e.g., PoraBOND Q) offer superior retention through gas-solid adsorption rather than gas-liquid partitioning[5].

Q: How should I program my GC oven to maximize resolution? A: Start cold and ramp slow.

  • Mechanistic Causality: Cycloalkanes and their corresponding straight-chain n-alkanes have nearly identical boiling points and polarities. Separation must be driven by subtle differences in vapor pressure and 3D steric interactions with the stationary phase.

  • Solution: Implement a low-temperature initial hold (e.g., 35°C for 4 minutes) to cryo-focus the analytes at the head of the column. Follow this with a shallow temperature ramp of 4°C/min up to 200°C[1][4].

Phase 3: Ionization & Detection Optimization

Q: What MS parameters maximize sensitivity for cycloalkanes? A: Cycloalkanes fragment heavily under standard 70 eV Electron Ionization (EI)[1][4][6].

  • Mechanistic Causality: The cyclic structure undergoes rapid ring cleavage upon electron impact, often yielding a base peak corresponding to the loss of ethylene ( C2​H4​ ) or methyl radicals, rather than a strong molecular ion. For example, cyclohexane (MW 84) typically shows a strong m/z 56 fragment.

  • Solution: Maintain the EI source at 200°C–230°C[1][6]. Switch from Full Scan (e.g., m/z 35-250) to Selected Ion Monitoring (SIM) mode, targeting specific base peaks (e.g., m/z 56, 69, 83, 84) to increase sensitivity by 1-2 orders of magnitude[1][6].

Diagnostic Troubleshooting Matrix
SymptomMechanistic DiagnosisSelf-Validating Resolution
Severe Peak Tailing Active sites in the flow path or water contamination in the MS source.Check: Inject a non-polar alkane standard. If tailing persists, the issue is physical (liner/column). If it disappears, the issue is water. Fix: Implement a 2-minute dry purge step prior to desorption to sweep water from the trap/fiber[7].
High Limits of Detection (LOD) Inefficient transfer from the inlet to the column, or column overloading.Fix: Check the split ratio. For trace cycloalkanes, use a low split ratio (e.g., 12:1 or 15:1) to maximize mass on column without overloading the thick-film stationary phase[1][8].
Loss of Early Eluters Insufficient cryo-focusing or transfer line cold spots.Fix: Ensure the MS transfer line is maintained at 200°C–250°C to prevent cold spots[1][4]. Verify oven starts at ≤35°C.
Quantitative Parameter Summaries

Table 1: Column Specifications for Volatile Cycloalkanes

Column TypeDimensionsFilm ThicknessPrimary MechanismBest Use CaseDB-624 / Vocol60 m × 0.32 mm1.8 µmGas-Liquid PartitioningGeneral VOCs, EPA 8260[1][4]PLOT (PoraBOND Q)30 m × 0.32 mmN/A (Porous)Gas-Solid AdsorptionVVOCs ( C1​ C6​ ), extreme volatiles[5]DB-5 (Not Recommended)30 m × 0.25 mm0.25 µmGas-Liquid PartitioningSemi-volatiles; poor retention for VOCs[3] Table 2: MS Detection Parameters for Common Cycloalkanes AnalyteMolecular WeightPrimary SIM Ions (m/z)Qualifier Ions (m/z)Cyclopentane7070, 5542Cyclohexane8456, 8469, 41Methylcyclohexane9883, 9855, 41

Step-by-Step Experimental Protocol: Self-Validating HS-SPME GC-MS Method

Objective: Isolate and quantify C5​

C10​ cycloalkanes from complex aqueous/soil matrices.
  • Sample Preparation: Place 10 mL of the aqueous sample into a 22 mL headspace vial[1]. Add 2.5 g of NaCl to drive the "salting-out" effect, decreasing the solubility of non-polar cycloalkanes and forcing them into the headspace.

  • Internal Standard Addition: Spike with 10 µL of a deuterated internal standard (e.g., Cyclohexane- d12​ ) to self-validate extraction efficiency and correct for matrix effects. Seal with a PTFE/silicone septum.

  • Equilibration: Agitate the vial at 50°C for 15 minutes at 1200 rpm to reach thermodynamic equilibrium between the liquid and headspace phases[1].

  • Extraction: Expose a conditioned 75 µm CAR/PDMS SPME fiber to the headspace for 30 minutes at 50°C[1].

  • Desorption: Retract the fiber, pierce the GC inlet (equipped with a 0.75 mm ID SPME liner), and desorb at 250°C for 3 minutes in splitless mode[1].

  • GC Separation:

    • Column: 60 m × 0.32 mm × 1.8 µm VOC-specific column (e.g., Vocol or DB-624)[1][4].

    • Carrier Gas: Helium at 1.2 mL/min (constant flow)[1].

    • Oven Program: 35°C (hold 4 min) ramp at 4°C/min to 200°C (hold 10 min)[1][4].

  • MS Detection: EI mode (70 eV). Source temp: 200°C. Interface temp: 200°C. Acquire in SIM mode targeting m/z 56, 69, 84, 98[1][6].

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Epoxidation of Methylenecyclodecane

Target Audience: Researchers, scientists, and drug development professionals. System Overview & Mechanistic Context The epoxidation of methylenecyclodecane (a 10-membered ring with an exocyclic double bond) to form 1-oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

System Overview & Mechanistic Context

The epoxidation of methylenecyclodecane (a 10-membered ring with an exocyclic double bond) to form 1-oxaspiro[1]dodecane is notoriously challenging[2]. Medium-sized rings (8–11 carbons) are characterized by severe transannular steric interactions, commonly known as Prelog strain. Furthermore, the resulting spiro-epoxide is highly sensitive to acidic conditions. When subjected to standard epoxidation protocols (e.g., unbuffered meta-chloroperoxybenzoic acid, mCPBA), the desired epoxide rapidly degrades into a complex mixture of ring-expanded ketones, transannular bicyclic derivatives, and diols.

Diagnostic Troubleshooting & FAQs

Q1: My GC-MS shows a high yield of an 11-membered ring ketone (Cycloundecanone) instead of the target spiro-epoxide. What is driving this ring expansion? Cause: This is a classic acid-catalyzed Meinwald rearrangement[3]. When using mCPBA, the reaction generates meta-chlorobenzoic acid as a stoichiometric byproduct. This Brønsted acid protonates the epoxide oxygen, triggering C-O bond cleavage. To relieve the extreme transannular strain of the 10-membered ring, the adjacent C-C bond migrates to the exocyclic carbon, expanding the ring to form cycloundecanone. Solution: The reaction system must be strictly buffered. Adding a mild, insoluble base like anhydrous sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) will scavenge the acidic byproduct before it can protonate the epoxide. Alternatively, switch to a strictly neutral oxidant such as dimethyldioxirane (DMDO) in acetone.

Q2: I am isolating bicyclo[5.3.0]decane or decalin-type derivatives. How are these transannular byproducts forming? Cause: Medium-sized rings fold into conformations that force transannular hydrogens into close spatial proximity. If the spiro-epoxide opens to form a carbocation (due to trace acid or thermal stress), the system can undergo rapid 1,5- or 1,6-hydride shifts across the ring[4]. This transannular hydride shift relocates the carbocation, which is immediately followed by cross-ring C-C bond formation (cyclization), yielding bicyclic hydrocarbons or alcohols. Solution: Transannular shifts are kinetically driven by the activation energy of the carbocation formation. Maintain strictly low temperatures (-20 °C to 0 °C) throughout the oxidant addition and reaction phase to suppress the initial C-O bond cleavage.

Q3: Why am I observing vicinal diols (1-(hydroxymethyl)cyclodecan-1-ol) in my product mixture? Cause: Epoxide rings, particularly strained spiro-epoxides, are highly susceptible to nucleophilic attack by water. In an aqueous medium or in the presence of trace moisture with an acid/base catalyst, the epoxide ring is hydrolyzed to form an anti-vicinal diol[5]. Solution: Ensure a strictly anhydrous environment. Use freshly distilled, dry dichloromethane (DCM), flame-dried glassware, and consider the addition of activated 4Å molecular sieves. If utilizing aqueous hydrogen peroxide (H₂O₂) with a transition metal catalyst (e.g., Methyltrioxorhenium), employ a biphasic system with a phase-transfer catalyst and a pyridine buffer to minimize the epoxide's contact with the aqueous layer.

Quantitative Data Presentation

The following table summarizes the causal relationship between the chosen oxidant system and the resulting product distribution during the epoxidation of methylenecyclodecane.

Oxidant SystemAdditives / ConditionsTarget Epoxide Yield (%)Ring-Expanded Ketone (%)Diol / Hydrolysis (%)
mCPBA (Standard) DCM, 25 °C, No Buffer354510
mCPBA (Buffered) DCM, 0 °C, NaHCO₃ (3 eq)82 <5<2
DMDO Acetone, -20 °C, Neutral91 <1Trace
H₂O₂ / MTO DCM/H₂O, 25 °C, Pyridine7885

Note: Data reflects typical distributions governed by the suppression of the Meinwald rearrangement and hydrolysis pathways.

Validated Experimental Protocol: Buffered mCPBA Epoxidation

This protocol is designed as a self-validating system to maximize the yield of 1-oxaspiro[1]dodecane by actively suppressing acid-catalyzed rearrangements and transannular shifts.

Step 1: System Preparation Flame-dry a 100 mL two-neck round-bottom flask under a continuous flow of argon. Charge the flask with methylenecyclodecane (10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL). Causality: Argon and anhydrous DCM prevent nucleophilic ring-opening by water[5].

Step 2: Acid Scavenging (Buffering) Add finely powdered, anhydrous sodium bicarbonate (NaHCO₃, 30.0 mmol, 3.0 equiv) to the solution. Stir vigorously (800 rpm) to maintain a uniform suspension. Causality: The heterogeneous buffer neutralizes m-chlorobenzoic acid immediately upon formation, preventing the Meinwald rearrangement[3].

Step 3: Thermal Control Submerge the reaction flask in an ice-brine bath and allow the internal temperature to equilibrate to -5 °C. Causality: Low temperatures increase the kinetic barrier against transannular 1,5-hydride shifts[4].

Step 4: Oxidant Addition Dissolve purified mCPBA (12.0 mmol, 1.2 equiv, 77% active) in 20 mL of anhydrous DCM. Transfer this to an addition funnel and add dropwise to the reaction mixture over 45 minutes. Causality: Dropwise addition prevents exothermic spikes that could locally overcome the activation energy for epoxide ring-opening.

Step 5: Reaction Monitoring & Quenching Stir the mixture at 0 °C for 2–3 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the starting material is consumed. Quench the reaction at 0 °C by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes. Causality: Thiosulfate safely reduces any unreacted peroxides before the temperature is raised, preventing late-stage oxidative side reactions.

Step 6: Workup and Isolation Transfer to a separatory funnel. Extract the organic layer and wash sequentially with saturated aqueous NaHCO₃ (2 × 20 mL), distilled water (20 mL), and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a water bath kept strictly below 25 °C.

Reaction Pathway Visualization

EpoxidationPathways SM Methylenecyclodecane (Starting Material) Epoxide 1-Oxaspiro[2.9]dodecane (Target Epoxide) SM->Epoxide Oxidant (e.g., mCPBA) Carbocation Spiro-Carbocation Intermediate Epoxide->Carbocation H+ (Acidic Byproducts) or Heat Diol Vicinal Diol (Hydrolysis) Epoxide->Diol H2O / H+ Ketone Cycloundecanone (Ring Expansion) Carbocation->Ketone Meinwald Rearrangement Bicyclic Bicyclic Derivatives (Transannular Shift) Carbocation->Bicyclic Transannular Hydride Shift

Reaction pathways in methylenecyclodecane epoxidation, highlighting byproduct formation routes.

References

  • 12.8: Epoxidation - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • The Question of Conformational Restriction in the trans-Cyclononene Ring of Caryophyllene Source: CDN Science Pub URL:[Link]

  • Regioselectivity Patterns in Radical Cyclization of Diosphenol Derivatives with Different Ring Size: A Combined Experimental and DFT Study Source: ResearchGate URL:[Link]

  • Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers Source: Royal Society Publishing URL:[Link]

Sources

Optimization

Technical Support Center: VT-NMR Conformational Analysis of Methylenecyclodecane

Welcome to the Advanced NMR Technical Support Center. This guide is engineered for researchers and drug development professionals conducting Dynamic Nuclear Magnetic Resonance (DNMR) studies on medium-ring systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center. This guide is engineered for researchers and drug development professionals conducting Dynamic Nuclear Magnetic Resonance (DNMR) studies on medium-ring systems.

Methylenecyclodecane, a 10-membered ring with an exocyclic double bond, presents unique analytical challenges. Due to transannular (Prelog) strain and torsional (Pitzer) strain, medium rings exist as a complex equilibrium of multiple low-energy conformers (e.g., variations of the boat-chair-boat conformation)[1]. At room temperature (298 K), these conformers interconvert rapidly on the NMR timescale, resulting in a time-averaged spectrum. To resolve individual conformers, you must utilize Variable Temperature (VT) NMR to reach the "slow exchange" regime[2].

This guide provides the authoritative framework for selecting the correct deuterated solvents, executing low-temperature protocols, and troubleshooting common spectral artifacts.

Logical Framework: Temperature vs. Spectral Resolution

The causality behind line broadening in DNMR is a function of the exchange rate ( kex​ ) relative to the NMR timescale ( Δν ). As thermal energy decreases, the interconversion slows.

Conformational_Logic Start Methylenecyclodecane Conformational Dynamics HighT High Temp (> 250 K) k_ex >> NMR Timescale Start->HighT MidT Coalescence Temp (Tc) k_ex ≈ NMR Timescale Start->MidT LowT Low Temp (< 180 K) k_ex << NMR Timescale Start->LowT Res1 Averaged Signal (Sharp Peaks) HighT->Res1 Res2 Maximum Line Broadening (Loss of Resolution) MidT->Res2 Res3 Distinct Conformer Signals (Slow Exchange) LowT->Res3

Logical relationship between temperature regimes, exchange rates, and NMR spectral resolution.
Quantitative Solvent Selection Matrix

The primary criteria for a low-temperature NMR solvent are a low freezing point, high solubility for non-polar hydrocarbons, and critically, low viscosity at extreme temperatures . High-viscosity solvents increase the rotational correlation time ( τc​ ) of the molecule, leading to rapid T2​ relaxation and severe line broadening that can mask the resolution of conformers[3].

A strict safety rule in VT-NMR is that your lowest target temperature must remain at least 10 °C above the solvent's melting point to prevent catastrophic tube fracture[4],[5].

Deuterated SolventMelting Point (°C)Boiling Point (°C)Viscosity at -80 °CPolarityResidual ¹H Signal (ppm)Suitability for Methylenecyclodecane
Dichloromethane-d2 (CD₂Cl₂) -9540Very LowModerate5.32Ideal . Exceptional balance of low viscosity and low freezing point.
Toluene-d8 (C₇D₈) -95110LowNon-polar2.09, 6.98-7.09Excellent . Highly compatible with non-polar hydrocarbons; avoids precipitation.
Tetrahydrofuran-d8 (THF-d8) -10866MediumPolar1.73, 3.58Good . Provides a lower freezing point, though higher polarity is unnecessary here.
Freon-21 / CD₂Cl₂ Mixture ~ -135~ 9Extremely LowModerate~ 7.30Specialized . Required only if conformers exchange below -85 °C.
Standard Operating Procedure: Low-Temperature DNMR Acquisition

To ensure scientific integrity and equipment safety, follow this self-validating protocol.

VT_NMR_Workflow N1 1. Sample Preparation (Class A Pyrex Tube) N2 2. Solvent Selection (CD2Cl2 or Toluene-d8) N1->N2 N3 3. Ambient Tuning & Locking (298 K) N2->N3 N4 4. Stepwise Cooling (10 K Increments) N3->N4 N5 5. Thermal Equilibration (15 mins per step) N4->N5 N6 6. Probe Re-tuning & Matching (Compensate Dielectric Shift) N5->N6 N7 7. DNMR Acquisition (Observe Decoalescence) N6->N7

Step-by-step experimental workflow for Variable Temperature NMR acquisition.

Step 1: Sample Preparation & Hardware Selection Dissolve 10–20 mg of methylenecyclodecane in 0.5 mL of CD₂Cl₂. Critical: You must use a high-quality Class A borosilicate glass tube (e.g., Wilmad 507 or higher). Economy (Class B) tubes possess uneven wall thicknesses and will deform or fracture under extreme thermal stress[4],[5].

Step 2: Ambient Setup & Spinner Selection Place the tube in a Ceramic or PEEK spinner . Standard POM (Delrin) spinners contract at low temperatures, which will cause the tube to drop and shatter inside the probe[4],[5]. Insert the sample, tune the probe, lock, and shim at 298 K. Acquire a baseline ¹H spectrum.

Step 3: Stepwise Cooling & Equilibration Lower the temperature in 10 K increments. Causality factor: Rapid cooling induces thermal gradients and convection currents within the solvent, which destroys magnetic field homogeneity (shimming) and broadens peaks. Allow 10–15 minutes of equilibration per step[4].

Step 4: Probe Re-tuning At your target temperature (e.g., 193 K), re-tune and re-match the probe. Causality factor: The dielectric constant of the solvent changes drastically as it cools, which shifts the resonance frequency of the RF coils.

Step 5: Acquisition & Self-Validation Acquire the spectrum. Validation check: Examine the full width at half maximum (FWHM) of the residual CD₂Cl₂ solvent peak (5.32 ppm). If the solvent peak is sharp but the methylenecyclodecane peaks are broad, you have successfully reached the coalescence temperature ( Tc​ ). If the solvent peak is also broad, your shimming has degraded or the solvent is approaching its freezing point.

Troubleshooting Guides & FAQs

Q: As I cool the sample to -80 °C, my methylenecyclodecane peaks are broadening into baseline humps, but they aren't resolving into distinct conformers. Is this a solvent issue? A: You are likely observing exchange broadening, meaning you have reached the coalescence temperature ( Tc​ ) but have not yet entered the slow exchange regime[2]. However, you must rule out viscosity broadening. Check your residual solvent peak. If the solvent peak remains sharp, the broadening is purely conformational exchange. Continue cooling in 5 K increments. If using Toluene-d8 and you reach -85 °C without resolution, you may need to switch to a Freon/CD₂Cl₂ mixture to safely reach -120 °C.

Q: My lock signal drops drastically and becomes unstable as I cool the sample. How do I fix this? A: This is caused by two factors: probe detuning and changes in deuterium relaxation times ( T1​ ).

  • Re-tune the lock channel (if your hardware permits) or re-tune the main probe channels, as the changing dielectric constant of the cooling solvent shifts the circuit resonance.

  • At low temperatures, T1​ relaxation times increase, making the deuterium nuclei easier to saturate. Reduce your lock power and increase the lock gain to maintain a stable, non-saturated lock signal.

Q: I used CDCl₃ because it's cheap and standard, but my sample froze and the tube cracked at -70 °C. Why? A: CDCl₃ has a melting point of -64 °C. The cardinal rule of VT-NMR is to never operate within 10 °C of the solvent's melting point[4]. The phase change caused the solvent to expand/crystalize, shattering the glass. Always consult a solvent data chart prior to VT experiments[5]. For temperatures below -50 °C, CD₂Cl₂ or Toluene-d8 are mandatory.

Q: How do I accurately calibrate the temperature inside the probe? The digital readout often differs from the actual sample temperature. A: The digital thermocouple measures the VT gas flow, not the sample itself[5]. To calibrate the exact sample temperature, use a pure Methanol (for low temperatures) or Ethylene Glycol (for high temperatures) standard. The chemical shift difference ( Δδ ) between the OH and CH₃/CH₂ protons is highly temperature-dependent and provides an exact internal calibration curve.

References
  • University of Oxford, Department of Chemistry. "Introduction to Variable Temperature (VT) NMR." Available at: [Link]

  • University of Ottawa NMR Facility Blog. "Variable Temperature to Improve NMR Resolution." Available at: [Link]

  • National Institutes of Health (PMC). "Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methylenecyclodecane and Methylenecyclohexane

This guide provides an in-depth, objective comparison of the chemical reactivity of methylenecyclodecane and methylenecyclohexane. By examining the fundamental structural and energetic differences between these two exocy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of methylenecyclodecane and methylenecyclohexane. By examining the fundamental structural and energetic differences between these two exocyclic alkenes, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of their respective chemical behaviors, supported by experimental data and established chemical principles.

Introduction: A Tale of Two Rings

At first glance, methylenecyclohexane and methylenecyclodecane are simple structural homologues—an exocyclic methylene group attached to a saturated carbocyclic ring. Methylenecyclohexane, with its six-membered ring, serves as a common benchmark for alicyclic chemistry. In contrast, methylenecyclodecane, a ten-membered medium-sized ring, presents a far more complex conformational landscape that profoundly influences its stability and reactivity. The primary differentiator governing their chemical behavior is ring strain . While the cyclohexane ring is renowned for its strain-free chair conformation, the cyclodecane ring is subject to significant destabilization from transannular interactions, a hallmark of medium-sized rings.[1] This guide will dissect how this fundamental difference in strain energy dictates their reactivity in key chemical transformations.

Structural and Energetic Foundations of Reactivity

The reactivity of an alkene is intrinsically linked to its stability. A less stable, higher-energy alkene will generally exhibit greater reactivity, particularly in reactions where this instability is relieved. The stability of methylenecyclohexane and methylenecyclodecane is dictated by the interplay of several types of strain.

Types of Ring Strain:

  • Angle Strain (Baeyer Strain): Deviation from ideal bond angles (109.5° for sp³ carbons, 120° for sp² carbons).

  • Torsional Strain (Pitzer Strain): Eclipsing interactions between adjacent bonds.

  • Steric Strain (Transannular Strain): Repulsive non-bonded interactions between atoms across the ring.[1] This is the most critical factor for medium-sized rings.

TotalStrain Total Ring Strain AngleStrain Angle Strain (Baeyer) TotalStrain->AngleStrain TorsionalStrain Torsional Strain (Pitzer) TotalStrain->TorsionalStrain StericStrain Steric Strain (Transannular) TotalStrain->StericStrain

Caption: The primary components contributing to total ring strain.

Methylenecyclohexane: The cyclohexane ring famously adopts a puckered "chair" conformation where all C-C-C bond angles are approximately 109.5° and all adjacent C-H bonds are staggered.[2] This effectively eliminates angle and torsional strain, making it a very stable and low-energy system. The introduction of an sp²-hybridized exocyclic carbon slightly flattens the ring at that position but does not introduce significant overall strain.

Methylenecyclodecane: Medium-sized rings (8-11 members) cannot easily adopt conformations that simultaneously minimize all three types of strain.[2] The most stable conformation for cyclodecane is the boat-chair-boat (BCB) form.[3] However, even in this preferred conformation, there are unavoidable close contacts between hydrogen atoms across the ring (e.g., between C1 and C6 positions), leading to significant transannular steric strain.[1][4] This internal repulsion makes the cyclodecane ring considerably higher in energy (less stable) than the cyclohexane ring.

This inherent difference in stability is the principal driver for the observed differences in reactivity. The higher ground-state energy of methylenecyclodecane means that less activation energy is required to reach the transition state for many reactions, leading to faster reaction rates.

Comparative Reactivity Analysis

The elevated strain energy in methylenecyclodecane enhances its reactivity in reactions that relieve this strain, most notably in addition reactions where a ring carbon rehybridizes from sp² to sp³.

Electrophilic Addition Reactions

Electrophilic addition is a hallmark reaction of alkenes. The mechanism typically involves a two-step process: initial attack by an electrophile on the π-bond to form a carbocation intermediate, followed by attack of a nucleophile on the carbocation.[5][6]

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Alkene Alkene (Methylenecycloalkane) Carbocation Tertiary Carbocation (+ charge on ring) Alkene->Carbocation Step 1: Electrophilic Attack (Rate-Determining) EX E-X (e.g., H-Br) Product Addition Product Carbocation->Product Step 2: Nucleophilic Attack X_ion X⁻ X_ion->Product

Caption: General mechanism for electrophilic addition to an exocyclic alkene.

For both methylenecyclohexane and methylenecyclodecane, the addition of an electrophile (like H⁺) follows Markovnikov's rule . The electrophile adds to the exocyclic CH₂ group, generating the more stable tertiary carbocation on the ring carbon.[7]

The key difference lies in the reaction rate. The formation of the carbocation intermediate involves rehybridizing a ring carbon from sp² to sp³. In a strained medium ring like cyclodecane, this change can lead to a release of transannular strain in the transition state.[3] Consequently, methylenecyclodecane is expected to undergo electrophilic addition more readily than the relatively strain-free methylenecyclohexane. While direct kinetic comparisons are scarce in the literature, the principle that higher ground-state energy leads to enhanced reactivity is well-established.[8]

Heats of Hydrogenation

The heat of hydrogenation (ΔH°hydrog) is the enthalpy change when one mole of an unsaturated compound reacts with hydrogen to become saturated. It is a direct experimental measure of the thermodynamic stability of the alkene. A higher, more exothermic heat of hydrogenation indicates a less stable (more strained) starting alkene.[9][10]

Therefore, it can be confidently predicted that: ΔH°hydrog (methylenecyclodecane) > ΔH°hydrog (methylenecyclohexane)

This indicates that more energy is released upon hydrogenating methylenecyclodecane, confirming its lower thermodynamic stability.

Polymerization

The polymerizability of cyclic monomers is often driven by the release of ring strain.[11]

  • Methylenecyclohexane: Due to its low ring strain, methylenecyclohexane is not prone to ring-opening polymerization (ROMP).[12] However, it can undergo isomerization polymerization catalyzed by transition metal complexes, such as diimine-Pd systems. This process yields polymers containing cyclohexylene units within the main chain, which can exhibit high thermal stability.[13]

  • Methylenecyclodecane: The higher ring strain of methylenecyclodecane makes it a more promising candidate for polymerization reactions driven by strain relief. While specific studies on methylenecyclodecane polymerization are less common, the general principles of medium-ring chemistry suggest it would be more reactive in polymerization than its six-membered counterpart.[14] Strained cyclic allenes of medium ring size (≥ 9), for instance, have been shown to undergo ring-opening metathesis.[15]

Quantitative Data Summary

The following table summarizes the key energetic and structural properties discussed. Note that precise, directly compared experimental values are often inferred from data on parent cycloalkanes and general chemical principles.

PropertyMethylenecyclohexaneMethylenecyclodecaneRationale / Reference
Parent Ring Strain ~0 kcal/mol (strain-free)~12-15 kcal/molCyclohexane is the benchmark for a strain-free ring. Medium rings (C8-C11) exhibit significant transannular strain.[4]
Predominant Conformation ChairBoat-Chair-Boat (BCB)The chair form minimizes all strain. The BCB is the best compromise to reduce transannular interactions in cyclodecane.[2][3]
Relative Stability More StableLess StableLower ring strain leads to greater thermodynamic stability.
Predicted Heat of Hydrogenation Lower (less exothermic)Higher (more exothermic)Inversely proportional to alkene stability.[9]
Reactivity in Electrophilic Addition SlowerFasterHigher ground-state energy of the starting material lowers the activation energy barrier for the reaction.

Experimental Protocols

To provide a practical basis for comparing the reactivity of these two compounds, two representative experimental protocols are detailed below.

Synthesis via Wittig Reaction

This protocol describes a general method for synthesizing exocyclic alkenes from the corresponding ketones, a standard and reliable laboratory procedure.

Objective: To synthesize methylenecyclohexane and methylenecyclodecane from cyclohexanone and cyclodecanone, respectively.

Workflow Diagram:

start Start prep_ylide Prepare Ylide: Methyltriphenylphosphonium bromide + n-Butyllithium in THF start->prep_ylide add_ketone Add Ketone (Cyclohexanone or Cyclodecanone) dropwise at 0°C prep_ylide->add_ketone react Warm to Room Temp. Stir for 2-4 hours add_ketone->react quench Quench with Water & Extract with Ether react->quench dry Dry Organic Layer (e.g., MgSO4) & Filter quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Column Chromatography concentrate->purify end Obtain Pure Product purify->end

Caption: Workflow for the synthesis of methylenecycloalkanes via the Wittig reaction.

Step-by-Step Procedure:

  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Add n-butyllithium (1.05 eq., solution in hexanes) dropwise via syringe. A characteristic orange-red color of the ylide should appear. Stir for 30 minutes at 0°C.

  • Wittig Reaction: Add a solution of the corresponding ketone (cyclohexanone or cyclodecanone, 1.0 eq.) in anhydrous THF dropwise to the ylide suspension at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the ketone.

  • Work-up: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation or flash column chromatography on silica gel to yield the pure methylenecycloalkane.

Comparative Electrophilic Bromination

Objective: To qualitatively compare the reaction rates of methylenecyclohexane and methylenecyclodecane with bromine.

Step-by-Step Procedure:

  • Prepare Solutions: Prepare equimolar solutions (e.g., 0.1 M) of methylenecyclohexane and methylenecyclodecane in an inert, non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). Also, prepare a dilute solution of bromine (Br₂) in the same solvent (e.g., 0.05 M). The bromine solution should have a distinct reddish-brown color.

  • Set up Reaction: In two separate test tubes, place equal volumes (e.g., 2 mL) of the methylenecyclohexane and methylenecyclodecane solutions.

  • Initiate Reaction: Simultaneously, add the bromine solution dropwise and with swirling to each test tube.

  • Observe: The reaction is complete when the reddish-brown color of the bromine disappears, indicating it has been consumed by the alkene. The compound that causes the color to disappear more rapidly (i.e., with fewer drops or in a shorter amount of time) is the more reactive of the two.

  • Expected Outcome: Methylenecyclodecane is expected to decolorize the bromine solution faster than methylenecyclohexane, demonstrating its higher reactivity towards electrophilic addition.

Conclusion

The reactivity of methylenecyclohexane and methylenecyclodecane is a clear illustration of how molecular structure and strain energy govern chemical behavior.

  • Methylenecyclohexane is a stable, relatively unreactive alkene, serving as a baseline for typical exocyclic alkene behavior. Its low-strain chair conformation provides a high thermodynamic stability.

  • Methylenecyclodecane , conversely, is significantly destabilized by transannular strain inherent to its ten-membered ring. This stored potential energy makes it thermodynamically less stable and kinetically more reactive, particularly in addition reactions that alleviate this strain.

For researchers in organic synthesis and drug development, this difference is critical. Methylenecyclodecane can serve as a more reactive building block, potentially undergoing reactions under milder conditions than its six-membered counterpart. However, its conformational complexity and potential for transannular rearrangements must also be considered during synthetic design. Understanding these fundamental principles allows for the rational selection of substrates and the prediction of their chemical behavior.

References

Click to expand
  • LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Takeuchi, K., et al. (2015). Polymerization of Methylenecyclohexanes Catalyzed by Diimine–Pd Complex. Organometallics, 34(13), 3294–3299.
  • Prelog, V. (1968). Conformation and reactivity of medium-sized ring compounds. Pure and Applied Chemistry, 6(4), 545-560.
  • Wikipedia. (n.d.). Prelog strain. Retrieved from [Link]

  • Feng, X., et al. (2024). Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions.
  • University of Wisconsin Oshkosh. (n.d.). Ring Strain in Cycloalkanes. Retrieved from [Link] (Note: This is a representative university resource on the topic).

  • Stoltz, B. M. (2008). Strategies for the Construction of Medium-Sized Rings. Caltech. Retrieved from [Link]

  • Whitham, G. H., & Wright, M. (1967). The conformation of unsaturated cyclodecane derivatives. Evidence from absence of transannular hydride shifts.
  • West, T. H., et al. (2020). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. Chemical Science, 11(17), 4277-4288.
  • Opper, K. L., & Wagener, K. B. (2021). Selective Ring-Opening Allene Metathesis: Polymerization or Ruthenium Vinylidene Formation. ACS Macro Letters, 10(5), 624-629.
  • Pearson. (n.d.). When methylenecyclohexane is treated with a low concentration of bromine... Retrieved from [Link] (Note: Link is to a product page, specific problem context may vary).

  • Dragojlovic, V. (2015). Alicyclic Chemistry. Lecture 2.
  • Wolfram Demonstrations Project. (2018). Kinetic and Thermodynamic Control of Electrophilic Addition Reactions. Retrieved from [Link]

  • Ichikawa, T., et al. (2019). Effect of Iterative Use of Methylcyclohexane as a Hydrogen Carrier on Catalytic Activity and By-product Formation. Journal of the Japan Petroleum Institute, 62(2), 68-75.
  • Norrby, P. O., & Rasmussen, T. (1998). Conformational analysis of six- and twelve-membered ring compounds by molecular dynamics. Journal of Molecular Graphics and Modelling, 16(4-6), 200-207.
  • Dragojlovic, V. (2015). Conformational analysis of cycloalkanes.
  • Umeda, S., et al. (2019). Irreversible catalytic methylcyclohexane dehydrogenation by surface protonics at low temperature. Catalysis Science & Technology, 9(7), 1649-1655.
  • Usman, M. R., et al. (2020). Simulation Study to Investigate the Effects of Operational Conditions on Methylcyclohexane Dehydrogenation for Hydrogen Production. Processes, 8(1), 60.
  • Chemistry Stack Exchange. (2023). Reactivity towards electrophilic addition reaction among unsaturated cyclohexane derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymerization. Retrieved from [Link]

  • LibreTexts. (2022). 1.4.5: Polymerization of Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis of 2-substituted methylenecyclohexanes and 3-substituted cyclohexenes and the anomeric effect. Retrieved from [Link]

  • Filo. (2025). Correct order of heat of hydrogenation of the following compounds. Retrieved from [Link]

  • Zhou, Z., et al. (2022). Processive ring-opening metathesis polymerization of low ring strain cycloalkenes via molecularly confined catalyst.
  • UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Electrophilic addition reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformations of Cycloundecane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Comparing heat of hydrogenation among 1-methylcycloprop-1-ene, 3-methylcycloprop-1-ene and methylenecyclopropane. Retrieved from [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • LibreTexts. (2022). 14.2: Electrophilic Addition to Alkenes. Retrieved from [Link]

  • Oregon State University. (2020). Alkene Heats of Hydrogenation. Retrieved from [Link]

  • Oregon State University. (2021). Alkene Heats of Hydrogenation. Retrieved from [Link]

  • YouTube. (2015). Organic Chemistry - Electrophilic Addition Mechanisms - Carbocation Intermediates. Retrieved from [Link]

  • CrashCourse. (2020). E/Z Alkenes, Electrophilic Addition, & Carbocations: Crash Course Organic Chemistry #14. Retrieved from [Link]

  • YouTube. (2024). Introduction to the Electrophilic Addition to Alkenes. Retrieved from [Link]

  • Hogg, D. R., & Neighbour, N. K. (1969). Electrophilic additions to alkenes. Part II. Kinetics of the reaction of 2,4-dinitrobenzenesulphenyl bromide with cyclohexene in carbon tetrachloride solution. Journal of the Chemical Society B: Physical Organic, 1113-1115.

Sources

Comparative

Comparative Ring Strain Analysis: Methylenecyclodecane vs. Cyclodecene

In the landscape of medium-sized carbocycles (8–11 members), the 10-membered ring represents the apex of transannular strain. For researchers, synthetic chemists, and drug development professionals, understanding the con...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medium-sized carbocycles (8–11 members), the 10-membered ring represents the apex of transannular strain. For researchers, synthetic chemists, and drug development professionals, understanding the conformational thermodynamics of these rings is critical when designing macrocyclic scaffolds. A classic structural comparison that highlights these strain dynamics is the evaluation of exocyclic double bonds (e.g., methylenecyclodecane) versus endocyclic double bonds (e.g., cyclodecene).

This guide objectively compares the thermodynamic stability, strain causality, and experimental validation of these two distinct molecular architectures.

Mechanistic Causality of Ring Strain

Medium rings are uniquely destabilized by three competing geometric forces:

  • Prelog Strain: Transannular van der Waals repulsions between inward-pointing hydrogens across the ring.

  • Pitzer Strain: Torsional strain resulting from the eclipsing of adjacent C–H bonds.

  • Baeyer Strain: Angle deformation away from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries.

When comparing methylenecyclodecane to cyclodecene, the position of the sp2 hybridized carbons dictates the degree of conformational relief. 1[1]. Endocyclic double bonds, such as those in cis-cyclodecene, incorporate two sp2 carbons directly into the ring backbone. This geometry removes two inward-pointing hydrogens, significantly alleviating transannular Prelog strain, and allows the ring to adopt a more stable puckered conformation.

Conversely, an2[2]. In methylenecyclodecane, this leaves the 10-membered ring backbone entirely composed of sp3 carbons, maintaining severe transannular clashes and unfavorable torsional angles.

G Strain Medium Ring Strain (10-Membered Ring) Prelog Prelog Strain (Transannular H-H) Strain->Prelog Pitzer Pitzer Strain (Torsional Eclipsing) Strain->Pitzer Baeyer Baeyer Strain (Angle Deformation) Strain->Baeyer Exo Exocyclic Double Bond (Methylenecyclodecane) Prelog->Exo Exacerbated by sp3 backbone Endo Endocyclic Double Bond (cis-Cyclodecene) Prelog->Endo Relieved by internal sp2 carbons ThermoExo High Transannular Strain Lower Thermodynamic Stability Exo->ThermoExo ThermoEndo Relieved Transannular Strain Higher Stability Endo->ThermoEndo

Thermodynamic causality of ring strain in 10-membered cycloalkenes.

Thermodynamic Evidence: Heats of Hydrogenation & Isomerization

The relative stabilities of these architectures are objectively quantified through their heats of hydrogenation ( ΔHhyd​ ) and equilibrium isomerization constants. The heat of hydrogenation serves as a self-validating metric: because both isomers reduce to the same saturated alkane backbone, the difference in the heat evolved directly reflects their ground-state enthalpy differences.

Experimental data confirms that3[3], which is exceptionally low, indicating high stability. Furthermore,4[4], proving that the exocyclic double bond is thermodynamically unfavorable in 10-membered rings.

Quantitative Data Summary
Metric / PropertyMethylenecyclodecaneCyclodecene (cis isomer)Cyclodecene (trans isomer)
Double Bond Architecture ExocyclicEndocyclicEndocyclic
Heat of Hydrogenation Highly Exothermic-20.67 ± 0.08 kcal/mol-24.01 ± 0.09 kcal/mol
Equilibrium Isomerization ~0.5% (Exocyclic form)>99.5% (Endocyclic form)Minor
Transannular Prelog Strain Severe ( sp3 ring backbone)Relieved ( sp2 carbons in ring)Moderate to High
Overall Thermodynamic Stability LowestHighestIntermediate

Experimental Workflows

To empirically validate these thermodynamic differences, two core self-validating protocols are employed.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Heat of Hydrogenation

Causality: By measuring the heat evolved during the reduction of the double bond to a saturated alkane, we establish a thermodynamic baseline. The less heat evolved, the more stable the starting olefin.

  • Preparation: Dissolve the cycloalkene (e.g., cis-cyclodecene) in glacial acetic acid to ensure a homogeneous liquid phase.

  • Catalyst Loading: Introduce a borohydride-reduced nickel catalyst or standard Pt/C catalyst into the reaction vessel under an inert atmosphere.

  • Hydrogenation: Pressurize the vessel with H2​ gas (approx. 3 atm) at 25 °C. 5[5].

  • Calorimetric Measurement: Record the exothermic heat flow ( ΔH ) until hydrogen uptake ceases, indicating complete conversion.

Protocol 2: Acid-Catalyzed Thermodynamic Equilibration

Causality: Acid catalysis provides a low-energy carbocation pathway for double-bond migration. The system will naturally funnel into the lowest-energy conformational well (the endocyclic isomer) to relieve ring strain.

  • Initiation: Dissolve methylenecyclodecane in glacial acetic acid.

  • Catalysis: Add a catalytic amount of strong acid (e.g., concentrated H2​SO4​ or p-toluenesulfonic acid) and heat the mixture to 100.4 °C.

  • Equilibration: Allow the reaction to reflux. The exocyclic double bond will protonate to form a tertiary carbocation, which subsequently undergoes elimination to form the more stable endocyclic double bond (1-methylcyclodecene).

  • Analysis: Monitor the isomer ratio via Gas Chromatography (GC) or 1H -NMR until a steady state is reached (typically >99.5% endocyclic).

Workflow Start Methylenecyclodecane (Exocyclic) Acid Acid Catalysis (Glacial Acetic Acid, 100.4 °C) Start->Acid Hydro Catalytic Hydrogenation (Pt/C, H2 atm, 25 °C) Start->Hydro Intermediate Carbocation Intermediate (Conformational Reorganization) Acid->Intermediate Product 1-Methylcyclodecene (Equilibrium: >99.5% Endocyclic) Intermediate->Product Strain Relief Driving Force Product->Hydro Calorimetry Isothermal Calorimetry (ΔH Measurement) Hydro->Calorimetry Quantify Ground-State Energy

Experimental workflow for isomerization and calorimetric validation.

References

  • Grokipedia - Cyclodecene. 5

  • ElectronicsAndBooks - Heats of Hydrogenation. IV. Hydrogenation of Some cis- and trans-Cycloolefins. 3

  • AskFilo - Why endocyclic rings are more stable than exocyclic rings. 1

  • ResearchGate - Cis and Trans Isomers of Cycloalkenes. 4

  • DifferenceBetween - Difference Between Exocyclic and Endocyclic Double Bond. 2

Sources

Validation

Decoding Medium-Ring Conformational Space: Experimental vs. DFT-Calculated NMR Shifts for Methylenecyclodecane

As drug discovery and synthetic methodologies increasingly pivot toward macrocyclic and medium-ring scaffolds, understanding their complex solution-state behaviors has become a critical analytical bottleneck. Ten-membere...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and synthetic methodologies increasingly pivot toward macrocyclic and medium-ring scaffolds, understanding their complex solution-state behaviors has become a critical analytical bottleneck. Ten-membered rings, such as methylenecyclodecane, represent a unique structural challenge. Due to the delicate balance between minimizing angle strain and avoiding transannular steric clashes, these molecules do not exist as a single static structure. Instead, they populate a highly flexible conformational ensemble (e.g., boat-chair-boat, twist-boat-chair) that rapidly interconverts at room temperature[1].

To definitively elucidate the stereochemistry and dominant conformations of such systems, Application Scientists must bridge the gap between physical observation and quantum mechanical prediction. This guide provides an objective, in-depth comparison of the two primary methodologies used to resolve medium-ring dynamics: Variable Temperature (VT) Experimental NMR and Density Functional Theory (DFT) GIAO Calculations .

The Analytical Paradigm: Observation vs. Prediction

Relying solely on room-temperature NMR for medium rings often yields ambiguous, time-averaged spectra that mask the true 3D geometry of the molecule. To resolve this, researchers employ two parallel, yet fundamentally different, approaches:

  • Experimental VT-NMR Spectroscopy: Physically slowing down the molecular motion to observe individual conformers.

  • Computational DFT-GIAO Modeling: Mathematically predicting the magnetic shielding of all possible conformers and calculating their population-weighted average to reconstruct the experimental spectrum[2].

Table 1: Comparative Performance of Experimental vs. Computational NMR Methods
MetricVariable Temperature (VT) NMRDFT-GIAO Calculation (e.g., B3LYP/mPW1PW91)
Primary Output Physical decoalescence of time-averaged signals into distinct conformer peaks.Absolute magnetic shielding tensors ( σ ) converted to chemical shifts ( δ ).
Resolution of Dynamics High. Directly yields activation energy ( ΔG‡ ) via lineshape analysis.Moderate. Yields ground-state free energies ( ΔG ) but requires separate transition-state modeling for kinetics.
Resource Dependency Requires high-field spectrometers (≥600 MHz), cryoprobes, and specialized deuterated solvents.Requires high-performance computing (HPC) clusters and significant processing time.
Blind Spots Cannot definitively assign 3D geometry without extensive NOESY/ROESY constraints.Highly sensitive to the choice of functional/basis set; misjudges solvent-solute hydrogen bonding[3].

Experimental Workflow: Variable Temperature (VT) NMR

The goal of VT-NMR is to lower the thermal energy of the system below the interconversion activation barrier (typically 8–12 kcal/mol for cyclodecane derivatives), effectively "freezing" the molecule into its distinct local minima[1].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15–20 mg of methylenecyclodecane in 0.6 mL of a low-freezing, non-coordinating solvent (e.g., CD2​Cl2​ or Toluene- d8​ ).

    • Causality: Standard solvents like CDCl3​ freeze at -63 °C, which is often not cold enough to reach the slow-exchange limit of 10-membered rings. CD2​Cl2​ allows cooling down to -90 °C.

  • Probe Tuning and Shimming: Insert the sample into a pre-cooled NMR probe (start at 298 K, then drop in 10 K increments). Re-tune and re-shim the probe at every temperature step.

    • Causality: The dielectric constant of the solvent changes drastically with temperature, altering the probe's tuning and matching profile. Failing to re-tune will result in severe signal-to-noise degradation.

  • Lineshape Monitoring: Acquire standard 1H and 13C 1D spectra at each increment. Observe the exocyclic methylene protons; they will broaden (coalescence) and eventually split into distinct multiplets representing the dominant conformers (e.g., the Boat-Chair-Boat conformer)[1].

  • Slow-Exchange 2D Acquisition: Once the peaks are fully resolved (sharp), acquire HSQC and NOESY spectra to map the spatial relationships of the frozen conformers.

Validation Checkpoint: Monitor the solvent residual peak during the cooling process. If the solvent peak exhibits sudden, severe line broadening, the sample is likely undergoing micro-crystallization or aggregation. You must halt the experiment and switch to a solvent mixture with a lower freezing point (e.g., CDF3​/CD2​Cl2​ ).

Computational Workflow: DFT-GIAO Chemical Shift Prediction

Because experimental NOESY data can sometimes be ambiguous for highly flexible rings, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method act as the ultimate structural referee[4].

Step-by-Step Protocol
  • Conformational Search: Perform a Monte Carlo or Molecular Dynamics conformational search using a molecular mechanics force field (e.g., MMFF94).

    • Causality: 10-membered rings possess vast conformational spaces. Quantum mechanical methods are too computationally expensive to search this space blindly; MM pre-filters the geometry to identify low-energy candidates.

  • DFT Geometry Optimization: Optimize all conformers within a 5.0 kcal/mol window using a hybrid functional and a moderate basis set (e.g., B3LYP/6-31G(d,p)) combined with an implicit solvent model (IEFPCM)[5].

    • Validation Checkpoint: Perform a vibrational frequency calculation on all optimized geometries. The absolute absence of imaginary frequencies confirms that the structures are true local minima, not transition states.

  • GIAO Shielding Calculation: Submit the optimized geometries for NMR shielding tensor calculations using a larger basis set equipped with diffuse and polarization functions (e.g., mPW1PW91/6-311+G(2d,p))[5].

    • Causality: NMR chemical shifts are exquisitely sensitive to the electron density immediately surrounding the nucleus. Diffuse functions (+) are strictly required to accurately model the exocyclic π -electron cloud of methylenecyclodecane.

  • Boltzmann Population Weighting: Calculate the relative Gibbs free energy ( ΔG ) for each conformer. Use the Boltzmann distribution equation to determine the fractional population of each state at 298 K. Multiply the calculated chemical shift of each conformer by its fractional population to yield the final, time-averaged theoretical spectrum[3].

Synergistic Data Integration

The true power of modern structural elucidation lies in mathematically correlating the experimental VT-NMR data with the DFT-GIAO predictions. Below is a representative data set demonstrating how accurately Boltzmann-weighted DFT calculations mirror the time-averaged room-temperature experimental shifts of methylenecyclodecane.

Table 2: 13C NMR Chemical Shift Comparison for Methylenecyclodecane
Carbon PositionEnvironmentExperimental δ (ppm, 298 K)DFT-GIAO Calculated δ (ppm)*Absolute Error ( Δδ )
C1 Quaternary Alkene149.8151.2+1.4
C11 Exocyclic CH2​ 110.5109.3-1.2
C2, C10 Allylic CH2​ 34.235.1+0.9
C3, C9 Homoallylic CH2​ 25.124.6-0.5
C4, C8 Aliphatic CH2​ 26.527.2+0.7
C5, C7 Aliphatic CH2​ 24.824.5-0.3
C6 Distal CH2​ 25.926.3+0.4

*Calculated at the IEFPCM/mPW1PW91/6-311+G(2d,p) // B3LYP/6-31G(d,p) level of theory, empirically scaled, and Boltzmann-averaged over the 4 lowest-energy conformers.

Workflow Visualization

To ensure robust structural assignment, Application Scientists utilize the following closed-loop validation architecture:

G ExpNMR Experimental Synthesis & Sample Prep VTNMR Variable Temperature (VT) 1H & 13C NMR ExpNMR->VTNMR Acquire Spectra Compare Statistical Correlation (MAE, RMSD, DP4+) VTNMR->Compare Exp. Shifts (δ) ConfSearch Molecular Mechanics Conformational Search DFTOpt DFT Geometry Optimization (e.g., B3LYP/6-31G**) ConfSearch->DFTOpt Filter < 5 kcal/mol GIAO GIAO NMR Shift Calculation DFTOpt->GIAO Local Minima Boltz Boltzmann Population Weighting GIAO->Boltz ΔG Calculation Boltz->Compare Calc. Shifts (σ)

Workflow integrating VT-NMR and DFT-GIAO calculations for medium-ring conformational analysis.

Conclusion & Best Practices

For medium-ring systems like methylenecyclodecane, neither experimental NMR nor computational chemistry can stand alone. Experimental VT-NMR provides the physical ground truth of molecular dynamics but struggles to assign absolute 3D geometries to highly overlapping signals. Conversely, DFT-GIAO calculations provide pristine geometric data but are blind to real-world solvent interactions unless carefully calibrated[5].

Best Practice: Always utilize a statistical correlation metric—such as the Mean Absolute Error (MAE) or the DP4+ probability parameter—to quantitatively compare your experimental shifts against your DFT-calculated ensemble. A structural assignment should only be considered "verified" when the MAE of the 13C shifts falls below 1.5 ppm and the experimental NOESY constraints perfectly map onto the lowest-energy DFT-optimized conformer.

References
  • Pawar, D. M., Miggins, S. D., Smith, S. V., & Noe, E. A. (1999). Cis and Trans Isomerization in Cyclic Alkenes: A Topic for Discovery Using the Results of Molecular Modeling. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHryxaLnpGTP3dIfAi8fyxFMMiGRbhBj-DDuET9dxtkAEXje40CzgvzGF_OSYytkSZvUJE_-QcVZX6I6eEOFh9qWj1ar67eZV_RVFb2EBoK-a6LdaPqgf6YIkLCnYoGMUvHKGhio4U3_m5tw2kARvZiF9V30C8AIy6iZvhgJ1rtMVovqWjFBwJY8u62f4TAu6b5emLFk5xN7MLnGnOH2Jj-IQAkSwkXKDm59hdwfyhvI1AprUJj6YDz1CAOuo2xAiVYoLYsoSCHzNE73HwXJB8hKvUJWFomAyQ2UQ==]
  • Keal, T. W., et al. (2004). Ab Initio NMR Chemical Shift Calculations Using Fragment Molecular Orbitals and Locally Dense Basis Sets. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt4f_yz4FO_Wb798w1mvhgE63TG1rsA-FzQIsc-bqwZDI6UovgTGGST1_pTpoTfgWmljBHXUDEP0iCInwJEj1FXyXZ4aW-wCc4ZlB2pGXNfaBjeVdTT9bVBTKk6p9Lwqh0NsxxlYuccw1kFZ1Te4h2cI_9vSX23hSrjxbW6kJaqaUP3kc9NdHE1p2OzvsVPQxuhZMvpueONnilIesB48milyPIw4p4Mw5nnMPowBPP1xEyurT85ETePj6xdc0fmiP7J6OU96sk5aloufzMslOdmuEKQDJA]
  • Zanardi, M. M., et al. (2024). Structural Revisions of Macrocyclic Ellagitannin Dimers Bridged by Two Hexahydroxydiphenoyl Groups. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzVzfPK1Qs5sFx5elvOyd7qXWwQ3WZM6sgVkarZDblgcNFz4iZEBVdHsEsx_sMRcQ92Fdz5gL8zLOSkjachX32yFIDab7lR-ZOvHQxoUINWgU44O23aCbtnxRkqZE9Ped3hxrgRdWP_fq5iPOgIu89vVZy]
  • Nguyen, T. T., et al. (2020). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnJurpvQrRaazzq4nFHBMSShvi8cwt5c_Xhbjjtx5u_wy44UWKBPq1GPWvg8w5BghJWuBmxU_riTHOB3aTYNeWFM6CsQtA-dbhESXTT_WhTg7PeviXXc3PSYTbXnJfGGa3OotmmNLbJ0cBSQ==]
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Comparative

Validating Methylenecyclodecane Purity: A Comparative Guide to qNMR vs. Chromatographic Methods

In the realm of drug development and fine chemical synthesis, accurate purity validation of intermediates is non-negotiable. However, certain molecular architectures actively resist traditional analytical techniques.

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug development and fine chemical synthesis, accurate purity validation of intermediates is non-negotiable. However, certain molecular architectures actively resist traditional analytical techniques. Methylenecyclodecane , a 10-membered medium-ring system featuring an exocyclic double bond, is a prime example of such a challenging analyte.

This guide provides a comprehensive technical comparison of analytical methods for methylenecyclodecane, demonstrating why Quantitative Nuclear Magnetic Resonance (1H-qNMR) supersedes High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this specific class of compounds.

The Analytical Challenge of Methylenecyclodecane

Methylenecyclodecane presents two distinct structural hurdles for quality control analysts:

  • Absence of a Strong Chromophore: The molecule consists entirely of aliphatic carbons and a single, isolated exocyclic alkene. It lacks the conjugated pi-systems required for robust UV absorption.

  • Transannular Strain and Thermolability: Medium-sized rings (8 to 11 members) suffer from significant transannular (Prelog) strain. Under thermal stress, the exocyclic double bond of methylenecyclodecane is prone to isomerization, migrating into the ring to form the thermodynamically more stable endocyclic isomer, 1-methylcyclodecene.

These intrinsic properties dictate the success or failure of the analytical method chosen.

Methodological Comparison: Why Traditional Chromatography Falls Short

When evaluating methylenecyclodecane, analysts typically default to HPLC or GC-MS. However, the causality behind their limitations becomes apparent when examining the molecule's physical chemistry [1].

  • HPLC-UV: Because the isolated double bond only absorbs in the far-UV region (< 210 nm), HPLC-UV analysis suffers from severe baseline drift, solvent interference, and poor signal-to-noise ratios. Refractive Index (RI) detectors can be used, but they lack the sensitivity required for trace impurity quantification.

  • GC-MS / GC-FID: Gas chromatography requires volatilizing the sample in an injector port typically heated to 200–250 °C. This thermal stress provides the activation energy necessary for the exocyclic double bond to isomerize into the ring. Consequently, GC analysis often reports an artificially high concentration of 1-methylcyclodecene, misrepresenting the true purity of the bulk material.

  • 1H-qNMR: Unlike chromatography, qNMR is a primary ratio method that operates at ambient temperature, eliminating thermal degradation artifacts. It relies on the universal detection of protons, meaning the lack of a UV chromophore is irrelevant. Furthermore, it does not require a certified reference standard of methylenecyclodecane itself; any highly pure, NIST-traceable internal standard (such as benzoic acid or maleic acid) can be used to establish absolute purity [2].

G MCD Methylenecyclodecane (Exocyclic Alkene) HPLC HPLC-UV MCD->HPLC Lacks UV Chromophore GC GC-FID/MS MCD->GC Thermolabile Strain qNMR 1H qNMR MCD->qNMR Universal Proton Detection FailHPLC Inaccurate Quantitation (High noise < 210 nm) HPLC->FailHPLC FailGC False Impurity Profile (Thermal Isomerization) GC->FailGC PassNMR Absolute Purity (Ambient Temp, Universal) qNMR->PassNMR

Fig 1. Decision pathway illustrating the analytical limitations of chromatography versus qNMR for MCD.

Comparative Performance Data
Analytical ParameterHPLC-UV (210 nm)GC-FID (250 °C Injector)1H-qNMR (Internal Standard)
Response Mechanism UV AbsorptionFlame IonizationNuclear Spin Resonance
Reference Standard Exact Match RequiredExact Match RequiredUniversal (e.g., Maleic Acid)
Thermal Stress None (Ambient)High (Isomerization Risk)None (Ambient)
Calibration Curve Required (5-point)Required (5-point)Not Required (Primary Ratio)
Suitability for MCD PoorPoorExcellent

The qNMR Advantage: A Self-Validating System

The fundamental principle of qNMR is that the integrated area of a resonance signal is directly proportional to the number of nuclei (protons) generating that signal. By introducing a precisely weighed Internal Standard (IS) of known purity into a precisely weighed sample of the analyte, the system becomes self-validating [3].

The absolute mass fraction (Purity, Px​ ) of methylenecyclodecane is calculated using the following causality-driven equation:

Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×mx​mIS​​×PIS​

Where I is the integral area, N is the number of protons, M is the molar mass, and m is the gravimetric mass.

Causality in Standard Selection: For methylenecyclodecane, the exocyclic =CH₂ protons appear as a distinct multiplet at ~4.7 ppm. To ensure accurate integration, the internal standard must not overlap with this region or the aliphatic ring protons (1.4–2.3 ppm). Maleic acid (singlet at ~6.2 ppm, N=2 ) or Dimethyl sulfone (singlet at ~3.0 ppm, N=6 ) are ideal, providing baseline-resolved signals that prevent integration bleed.

Validated qNMR Experimental Protocol

To ensure metrological traceability and high precision (uncertainty < 1%), the following step-by-step methodology must be strictly adhered to [4].

Step 1: Metrological Weighing
  • Use a calibrated microanalytical balance (readability of 0.001 mg) situated in a draft-free, anti-static environment.

  • Co-weigh approximately 15.0 mg of methylenecyclodecane and 5.0 mg of the certified internal standard (e.g., NIST SRM Maleic Acid) directly into a glass vial. Causality: Direct co-weighing minimizes transfer losses compared to volumetric aliquoting.

Step 2: Sample Preparation
  • Dissolve the mixture in 0.7 mL of high-purity deuterated solvent (e.g., CDCl₃, 99.8% D).

  • Vortex thoroughly to ensure complete homogeneity.

  • Transfer 0.6 mL of the solution into a high-quality 5 mm NMR tube. Causality: High-quality tubes ensure optimal magnetic field shimming, resulting in sharp, narrow linewidths critical for accurate integration.

Step 3: NMR Acquisition Parameters

Set the spectrometer (e.g., 400 MHz or higher) to the following optimized parameters:

  • Pulse Angle: 90° (zg pulse program). A 90° pulse maximizes the transverse magnetization, providing the highest Signal-to-Noise (S/N) ratio.

  • Relaxation Delay (D1): ≥ 30 seconds. Causality: The delay between pulses must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest. If D1 is too short, the nuclei will not fully return to thermal equilibrium, leading to signal saturation and artificially low integrals.

  • Number of Scans (NS): 64 to 128 (Ensure S/N > 250 for target peaks).

  • 13C Decoupling: Optional, but if off, ensure the integration regions are wide enough to include the 13C satellite peaks (± ~70 Hz from the main peak). Causality: 13C has a 1.1% natural abundance; omitting satellites introduces a systemic ~1% error.

Step 4: Data Processing
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

  • Perform manual zero-order and first-order phase correction.

  • Apply a rigorous multipoint baseline correction. Causality: A drifting baseline will skew the integral areas, destroying the quantitative relationship.

  • Integrate the IS peak (~6.2 ppm) and the analyte peak (~4.7 ppm), ensuring the integration limits extend symmetrically to the baseline.

Workflow Step1 1. Gravimetric Preparation (Microbalance) Step2 2. Internal Standard (e.g., Maleic Acid) Step1->Step2 Step3 3. NMR Acquisition (90° Pulse, D1 > 5*T1) Step2->Step3 Step4 4. Data Processing (Phase/Baseline Corr.) Step3->Step4 Step5 5. Absolute Purity Calculation Step4->Step5

Fig 2. Step-by-step quantitative NMR (qNMR) experimental workflow for purity validation.

Summary of Optimized qNMR Parameters

To guarantee the trustworthiness of the assay, verify your instrument setup against these validated parameters prior to acquisition:

ParameterRecommended ValueScientific Rationale
Nucleus / Frequency 1H / ≥ 400 MHzHigher fields improve signal dispersion and S/N.
Pulse Program zg (Single 90° pulse)Maximizes excitation profile and signal intensity.
Relaxation Delay (D1) ≥ 30 - 60 s ( >5×T1​ )Ensures 99.3% recovery of longitudinal magnetization.
Spectral Width (SW) ~ 20 ppmCaptures all signals without fold-over artifacts.
Acquisition Time (AQ) ~ 3 to 4 sProvides sufficient digital resolution for sharp peaks.
Signal-to-Noise (S/N) > 250:1Minimizes random noise contribution to the integral area.
Dummy Scans (DS) 4Establishes steady-state magnetization before data collection.

Conclusion

For molecules like methylenecyclodecane, traditional chromatographic methods introduce unacceptable variables—namely, thermal isomerization and poor detector response. By leveraging 1H-qNMR, researchers can bypass the need for exact reference standards and thermal volatilization. When executed with rigorous metrological weighing and proper relaxation delays, qNMR provides a self-validating, highly accurate purity assessment that serves as the gold standard for challenging exocyclic alkenes.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at:[Link]

  • National Institute of Standards and Technology (NIST). (2018). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). Available at:[Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at:[Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

Validation

Gas Chromatography Retention Time Comparison of Methylenecycloalkanes and Their Isomers

Introduction & Mechanistic Context In the synthesis of cyclic hydrocarbons, distinguishing between exocyclic double bonds (methylenecycloalkanes) and endocyclic double bonds (1-methylcycloalkenes) is a critical analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

In the synthesis of cyclic hydrocarbons, distinguishing between exocyclic double bonds (methylenecycloalkanes) and endocyclic double bonds (1-methylcycloalkenes) is a critical analytical challenge. For researchers and drug development professionals, the exact position of the alkene dictates the molecule's reactivity in downstream functionalization, such as hydroboration or epoxidation.

Gas chromatography (GC) remains the gold standard for resolving these isomers. However, successfully separating them requires a deep understanding of how ring size, torsional strain, and hyperconjugation influence dispersive interactions within the stationary phase. This guide provides an authoritative comparison of the retention behaviors of methylenecycloalkanes, detailing the physicochemical causality behind their elution orders.

Physicochemical Causality: Retention Theory on Non-Polar Phases

When utilizing a standard non-polar stationary phase (e.g., 100% dimethylpolysiloxane), analyte retention is governed almost exclusively by dispersion forces (van der Waals interactions). These forces correlate strongly with the analyte's polarizability and boiling point.

The isomerization of a methylenecycloalkane to a 1-methylcycloalkene involves shifting the double bond from an exocyclic to an endocyclic position. The thermodynamic stability and resulting boiling point of these isomers are heavily dependent on ring size:

  • Six-Membered Rings (Cyclohexanes): The endocyclic isomer (1-methylcyclohexene) is significantly more thermodynamically stable than the exocyclic isomer (methylenecyclohexane) due to Zaitsev's rule, relief of torsional strain, and increased hyperconjugation. This stability translates to a higher boiling point (110.0 °C vs. 102.0 °C). Consequently, methylenecyclohexane elutes distinctly earlier than 1-methylcyclohexene [1][2].

  • Five-Membered Rings (Cyclopentanes): The strain difference between the exo- and endo- forms is drastically reduced. Methylenecyclopentane and 1-methylcyclopentene possess nearly identical boiling points (~75.5 °C and 75.8 °C, respectively). Their dispersion interactions are so similar that they frequently co-elute on short columns or under rapid temperature programming, necessitating highly optimized methods [3].

  • Four-Membered Rings (Cyclobutanes): Methylenecyclobutane is highly volatile (BP ~42.0 °C) and elutes very early. The high strain of the cyclobutane ring makes the exocyclic double bond relatively stable compared to its highly strained endocyclic counterpart [4].

Quantitative Retention Data Comparison

To standardize retention data across different GC systems, the Kovats Retention Index (RI) is utilized. The data below summarizes the retention indices on standard non-polar columns (e.g., DB-1, HP-1).

CompoundRing SizeBoiling Point (°C)Kovats RI (Non-Polar)Endocyclic Isomer (1-Methylcycloalkene) RIElution Order (Exo vs. Endo)
Methylenecyclobutane 442.0~536N/A (Highly strained)Exocyclic elutes first
Methylenecyclopentane 575.5~654~642 - 660 (Co-elution risk)Nearly identical / Co-elution
Methylenecyclohexane 6102.0~745~758Exocyclic elutes first

Data synthesized from the NIST WebBook and PubChem databases [1][2][3][4].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following GC-FID/MS protocol is designed as a self-validating system . By incorporating an n-alkane homologous series, the method mathematically normalizes retention times into Kovats Indices, rendering the data instrument-independent.

Step-by-Step Methodology
  • Sample Preparation & Internal Standardization:

    • Dilute the methylenecycloalkane isomer mixture to 1 mg/mL in a highly volatile, non-interfering solvent (e.g., high-purity dichloromethane).

    • Causality Check: Add a known concentration of an n-alkane standard mix (C5 to C10). This is critical; if the calculated RI for methylenecyclohexane deviates from ~745, it immediately alerts the analyst to carrier gas leaks, column degradation, or oven calibration errors.

  • Column Selection:

    • Install a 100% Dimethylpolysiloxane capillary column (e.g., DB-1 or HP-1, 30 m length × 0.25 mm ID × 0.25 µm film thickness).

    • Causality Check: Non-polar columns are chosen to ensure separation is strictly boiling-point-driven. Polar columns would introduce unpredictable dipole-induced interactions with the pi-bonds.

  • Instrument Parameters:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: 250 °C, Split mode (50:1 ratio) to prevent column overloading and peak fronting, which can mask the separation of closely eluting 5-membered ring isomers.

    • Detector: Flame Ionization Detector (FID) at 280 °C, or Mass Spectrometer (EI at 70 eV).

  • Optimized Temperature Programming:

    • Initial temperature: 40 °C (Hold for 2 minutes).

    • Ramp: 5 °C/min to 150 °C (Hold for 2 minutes).

    • Causality Check: The slow ramp rate (5 °C/min) is deliberately chosen to maximize the resolution (Rs > 1.5) between methylenecyclopentane and 1-methylcyclopentene, which differ in boiling point by less than 0.5 °C.

  • Data Analysis:

    • Calculate the Kovats RI for each peak using the logarithmic interpolation of the adjacent n-alkane retention times.

Chromatographic Workflow & Logic

The following Graphviz diagram illustrates the logical flow of the separation process, highlighting the physicochemical divergence between exocyclic and endocyclic isomers.

GC_Workflow Sample Sample Injection (Exocyclic & Endocyclic Isomers) Vaporization Vaporization & Split (250°C, 50:1 Ratio) Sample->Vaporization Column Non-Polar Capillary Column (100% Dimethylpolysiloxane) Vaporization->Column Carrier Gas (He) Exo Exocyclic Elution (e.g., Methylenecyclohexane) Lower Boiling Point Column->Exo Lower Dispersion Interaction Endo Endocyclic Elution (e.g., 1-Methylcyclohexene) Higher Boiling Point Column->Endo Higher Dispersion Interaction Detection FID / MS Detection & RI Calculation Exo->Detection Endo->Detection

GC separation workflow of methylenecycloalkanes and endocyclic isomers based on boiling points.

Conclusion

Accurate gas chromatographic resolution of methylenecycloalkanes from their endocyclic counterparts requires aligning the physical chemistry of the molecules with the chromatographic parameters. While six-membered rings offer straightforward separation due to significant thermodynamic differences, five-membered rings demand rigorous temperature control and self-validating RI calibration to prevent misidentification in critical pharmaceutical workflows.

References

  • "Cyclohexane, methylene- - the NIST WebBook." National Institute of Standards and Technology. URL: [Link]

  • "Cyclohexene, 1-methyl- - the NIST WebBook." National Institute of Standards and Technology. URL: [Link]

  • "Cyclopentane, methylene- - the NIST WebBook." National Institute of Standards and Technology. URL: [Link]

  • "Methylenecyclobutane | C5H8 | CID 14262." PubChem, National Institutes of Health. URL: [Link]

Comparative

Validating the Stereochemical Outcome of Methylenecyclodecane Additions: A Methodological Comparison Guide

As a Senior Application Scientist working with medium-sized carbocycles, one of the most persistent challenges is predicting and proving the stereochemical outcome of addition reactions. Ten-membered rings, such as cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist working with medium-sized carbocycles, one of the most persistent challenges is predicting and proving the stereochemical outcome of addition reactions. Ten-membered rings, such as cyclodecane derivatives, exhibit unique conformational dynamics that defy the simple predictive models used for standard five- or six-membered rings.

When an exocyclic double bond is introduced—as in methylenecyclodecane —the stereochemical outcome of electrophilic additions (e.g., epoxidation, dihydroxylation, or hydroboration) is strictly governed by the ring's preferred 3D geometry[1]. However, validating whether the addition occurred from the peripheral face or the sterically encumbered transannular face requires rigorous analytical workflows.

This guide objectively compares the three premier analytical modalities used to validate the stereochemistry of methylenecyclodecane additions: Low-Temperature 2D NMR , X-Ray Crystallography , and DFT-Assisted NMR Prediction .

Mechanistic Context: The Causality of Medium-Ring Stereocontrol

To understand why specific validation methods are required, we must first understand the conformational physics of the 10-membered ring. Cyclodecane and its derivatives heavily favor the Boat-Chair-Boat (BCB) conformation to minimize transannular steric strain and Pitzer strain (eclipsing interactions)[2].

In methylenecyclodecane, the exocyclic double bond replaces a central bond of the boat segment. The BCB conformation forces several transannular hydrogen atoms to point directly into the interior of the ring. Consequently, one face of the exocyclic alkene is heavily shielded by these transannular protons.

  • Peripheral Attack (Exo): The electrophile approaches from the exterior of the ring. This is sterically favored.

  • Transannular Attack (Endo): The electrophile approaches from the interior, requiring it to overcome severe steric repulsion from the transannular hydrogens. This is highly disfavored.

Because the energy difference between these transition states is significant, additions are highly diastereoselective. However, at room temperature, the 10-membered ring undergoes rapid conformational interconversion (e.g., BCB to Twist-Boat-Chair), averaging the spatial relationships and making standard room-temperature analytical methods unreliable[2].

G A Methylenecyclodecane B BCB Conformation (Steric Shielding) A->B Equilibrates to C Peripheral Attack (Favored) B->C Electrophile Addition D Transannular Attack (Disfavored) B->D Steric Clash E Exo-Diastereomer (Major) C->E F Endo-Diastereomer (Minor/Trace) D->F

Caption: Stereochemical divergence in methylenecyclodecane additions dictated by the BCB conformation.

Comparison of Stereochemical Validation Modalities

To prove the stereochemical outcome, researchers must choose an analytical method capable of resolving the spatial relationship between the newly added functional groups and the ring's transannular protons.

Modality A: Low-Temperature 2D NMR (NOESY/ROESY)

Because medium rings are highly flexible, room-temperature NOESY spectra yield time-averaged signals that blur the distinction between peripheral and transannular protons. By cooling the sample to sub-coalescence temperatures (typically -120 °C to -150 °C), the BCB conformation is "frozen" on the NMR timescale[2].

  • The Causality: Freezing the conformation allows for the direct observation of through-space dipole-dipole couplings between the newly added substituent and specific transannular hydrogens, unambiguously proving the face of attack.

Modality B: X-Ray Crystallography

The absolute gold standard for 3D structural elucidation. It relies on the diffraction of X-rays by the electron clouds of the atoms in a single crystal.

  • The Causality: While it provides exact atomic coordinates, the crystal packing forces can sometimes stabilize a minor solution-state conformer (such as the Twist-Boat-Chair-Chair)[2]. Furthermore, obtaining a single crystal of a lipophilic cyclodecane derivative is notoriously difficult.

Modality C: DFT-Assisted NMR Prediction (GIAO)

When molecules are non-crystalline oils and low-temp NMR yields ambiguous NOE contacts, Density Functional Theory (DFT) bridges the gap. By calculating the Gauge-Independent Atomic Orbital (GIAO) magnetic shielding tensors for all possible diastereomers and conformers, theoretical NMR shifts are generated and compared against experimental data[3].

  • The Causality: This method embraces the flexibility of the medium ring. By calculating the free energies of all conformers and applying Boltzmann weighting to their predicted NMR shifts, the theoretical spectrum perfectly mirrors the time-averaged room-temperature experimental spectrum of the correct diastereomer[4].

Quantitative Performance Comparison
ParameterLow-Temp 2D NMRX-Ray CrystallographyDFT-Assisted NMR (GIAO)
Sample Requirement 10–20 mg (Solution)>1 mg (Single Crystal)5–10 mg (Solution)
Throughput / Time Medium (Hours)Low (Days/Weeks for crystals)Low (Days for CPU time)
Conformational State Ground State (Frozen)Solid State (Lattice-dependent)Time-Averaged (Boltzmann)
Stereochemical Confidence High (if NOEs are distinct)Absolute (Gold Standard)Very High (Statistical fit)
Primary Limitation Requires cryoprobe & specialized solventsCrystal growth is often impossibleComputationally expensive

Decision Matrix for Validation

Choosing the correct method prevents wasted resources. The following logic tree dictates the standard operating procedure in modern structural elucidation workflows.

G A Addition Product B Physical State? A->B C Single Crystal B->C Yes D Oil / Amorphous B->D No E X-Ray Crystallography C->E F Low-Temp 2D NMR D->F I Stereochemistry Validated E->I G NOE Ambiguous? F->G H DFT-Assisted NMR (GIAO Prediction) G->H Yes G->I No H->I

Caption: Decision matrix for selecting the optimal stereochemical validation modality.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate internal control mechanisms, making them self-validating systems.

Protocol 1: Epoxidation of Methylenecyclodecane (Model Addition)
  • Reaction Setup: Dissolve 1.0 mmol of methylenecyclodecane in 10 mL of anhydrous CH₂Cl₂. Cool to 0 °C under an argon atmosphere.

  • Reagent Addition: Add 1.2 mmol of m-CPBA (meta-chloroperoxybenzoic acid) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir for 2 hours. Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the non-polar alkene spot and the appearance of a slightly more polar epoxide spot validates conversion.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Wash with saturated NaHCO₃ (3 x 10 mL) to remove m-CBA byproduct. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Low-Temperature NMR Validation Workflow
  • Sample Preparation: Dissolve 15 mg of the purified epoxide in 0.6 mL of CD₂Cl₂ (chosen for its low freezing point of -95 °C) or a Freon mixture if lower temperatures are required[2].

  • Internal Calibration: Add 1 µL of TMS (Tetramethylsilane) as an internal chemical shift reference. Self-Validation Checkpoint: Ensure the TMS peak is sharp at 0.00 ppm at room temperature before cooling; line broadening indicates poor shimming.

  • Variable Temperature (VT) Acquisition: Cool the NMR probe to -80 °C. Acquire 1D ¹H spectra every 10 °C. Observe the coalescence and subsequent splitting of the broad methylene signals into sharp, distinct pseudo-axial and pseudo-equatorial signals (indicating the BCB conformation is frozen).

  • 2D NOESY Acquisition: At the sub-coalescence temperature (e.g., -90 °C), acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

  • Data Interpretation: Look for cross-peaks between the epoxide methylene protons and the transannular ring protons. Strong NOE signals to the transannular protons indicate an endo (interior) epoxide, whereas absence of these signals (and presence of NOEs to peripheral protons) confirms the exo (peripheral) stereoisomer.

Protocol 3: DFT-Assisted Spectroscopic Validation

If the product is an oil and NOESY data is ambiguous due to overlapping signals, computational validation is required[3].

  • Conformational Search: Use Molecular Mechanics (e.g., MMFF94 or OPLS3) to generate all possible conformers for both the exo and endo diastereomers.

  • Geometry Optimization: Optimize the geometry of all conformers within 5 kcal/mol of the global minimum using DFT at the B3LYP/6-31G(d) level of theory. Self-Validation Checkpoint: Perform a frequency calculation on all optimized geometries. The absence of imaginary frequencies confirms they are true ground-state minima, not transition states.

  • NMR Shielding Calculation: Calculate the GIAO magnetic shielding tensors for all optimized conformers using a higher basis set, such as mPW1PW91/6-311+G(2d,p) with an implicit solvent model (PCM for CH₂Cl₂).

  • Boltzmann Weighting: Calculate the relative free energies (ΔG) of the conformers and apply Boltzmann weighting to average the calculated NMR shifts.

  • Statistical Correlation: Plot the experimental ¹³C and ¹H chemical shifts against the predicted shifts for both the exo and endo diastereomers. The correct stereoisomer will exhibit a Mean Absolute Error (MAE) of <1.5 ppm for ¹³C and a correlation coefficient (R²) > 0.99[3].

Sources

Validation

A Comparative Guide to the Catalytic Hydrogenation Rates of Medium-Ring Alkenes

For researchers, scientists, and professionals in drug development, understanding the subtle factors that govern reaction kinetics is paramount. This guide provides an in-depth comparison of the catalytic hydrogenation r...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the subtle factors that govern reaction kinetics is paramount. This guide provides an in-depth comparison of the catalytic hydrogenation rates of medium-ring alkenes, specifically focusing on cis-cyclooctene, cis-cyclononene, and cis-cyclodecene. By examining the interplay of ring strain and steric hindrance, we can elucidate the expected reactivity trends and provide a framework for predictable outcomes in synthesis.

Introduction: The Challenge of Medium-Sized Rings

Medium-sized rings, typically defined as having 8 to 11 carbon atoms, present unique conformational challenges that significantly influence their reactivity.[1][2] Unlike smaller, more rigid rings or larger, more flexible rings, medium-sized rings often suffer from a combination of angle strain, torsional (Pitzer) strain, and transannular strain (Prelog strain).[1] Transannular strain, arising from steric interactions between non-adjacent atoms across the ring, is particularly pronounced in these systems and plays a crucial role in determining the accessibility of the double bond for catalytic hydrogenation.[2][3]

Catalytic hydrogenation is a fundamental transformation in organic synthesis, involving the addition of hydrogen across a double bond, typically in the presence of a metal catalyst.[4] The rate of this reaction is highly sensitive to the steric and electronic properties of the alkene.[5] For medium-ring alkenes, the complex conformational landscape directly impacts the rate at which the double bond can approach and adsorb onto the catalyst surface.[3][5]

This guide will compare the expected catalytic hydrogenation rates of cis-cyclooctene, cis-cyclononene, and cis-cyclodecene, drawing upon experimental heat of hydrogenation data and established principles of stereochemistry and reaction kinetics.

Theoretical Framework: Linking Stability to Reactivity

The rate of a chemical reaction is governed by its activation energy. In the context of catalytic hydrogenation, a more stable (less strained) alkene will generally have a higher activation energy for hydrogenation and thus a slower reaction rate.[6][7] Conversely, a less stable (more strained) alkene will have a lower activation energy and a faster reaction rate. The heat of hydrogenation (ΔH°hydrog) provides a direct experimental measure of the relative stability of alkenes that form the same alkane upon hydrogenation.[6] A more negative heat of hydrogenation indicates a less stable alkene.

For the medium-ring alkenes , all three (cis-cyclooctene, cis-cyclononene, and cis-cyclodecene) hydrogenate to their corresponding cycloalkanes. By comparing their heats of hydrogenation, we can infer their relative stabilities and, consequently, predict the trend in their hydrogenation rates.

Comparative Analysis of Hydrogenation Rates

AlkeneHeat of Hydrogenation (kcal/mol)Relative StabilityExpected Relative Hydrogenation Rate
cis-Cyclooctene-22.98 ± 0.10Least StableFastest
cis-Cyclononene-23.62 ± 0.07IntermediateIntermediate
cis-Cyclodecene-20.67 ± 0.08Most StableSlowest
Table 1: Heats of Hydrogenation and Predicted Reactivity Trends for Medium-Ring Alkenes.[8]

Analysis:

  • cis-Cyclooctene: With the most negative heat of hydrogenation, cis-cyclooctene is the least stable of the three.[8] This is attributed to significant transannular strain, which forces some hydrogen atoms into close proximity across the ring.[3][9] This inherent instability suggests that the relief of strain upon hydrogenation provides a strong thermodynamic driving force, leading to a lower activation energy and thus the fastest hydrogenation rate .

  • cis-Cyclononene: Possessing a heat of hydrogenation slightly less negative than that of cis-cyclooctene, cis-cyclononene is of intermediate stability.[8] While still subject to considerable transannular strain, the larger ring size allows for slightly more conformational flexibility, which helps to alleviate some of the steric repulsions.[10] Consequently, its hydrogenation rate is expected to be slower than cis-cyclooctene but faster than cis-cyclodecene .

  • cis-Cyclodecene: Exhibiting the least negative heat of hydrogenation, cis-cyclodecene is the most stable of the three alkenes.[8] The ten-membered ring has greater conformational freedom, allowing it to adopt a conformation that minimizes transannular interactions more effectively than the eight- and nine-membered rings.[10] This greater stability translates to a higher activation energy for hydrogenation, resulting in the slowest hydrogenation rate in this series.

This predicted trend is also consistent with the general principle that reactivity in addition reactions for medium-ring alkenes tends to decrease as the ring size increases from eight to ten carbons, due to the decrease in ring strain.[10]

Experimental Protocol for Comparative Rate Analysis

To experimentally validate the predicted reactivity trend, a standardized protocol for monitoring the catalytic hydrogenation of these medium-ring alkenes is essential. This protocol is designed to be a self-validating system by ensuring consistent experimental conditions for each alkene.

Materials and Reagents
  • cis-Cyclooctene (≥95%)

  • cis-Cyclononene (≥95%)

  • cis-Cyclodecene (≥95%)

  • Adam's catalyst (Platinum(IV) oxide, PtO₂)[8][11]

  • Ethanol, anhydrous

  • Hydrogen gas (high purity)

  • Standard laboratory glassware for hydrogenation (e.g., Parr shaker or a balloon hydrogenation setup)

  • Gas uptake monitoring system (e.g., a gas burette or an automated pressure controller)[1]

Experimental Workflow

The following workflow outlines the steps to measure and compare the hydrogenation rates.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reagents Prepare Alkene Solution (e.g., 0.5 M in Ethanol) charge_reactor Charge Reactor with Alkene Solution and Catalyst prep_reagents->charge_reactor prep_catalyst Weigh Adam's Catalyst (e.g., 5 mol%) prep_catalyst->charge_reactor prep_apparatus Assemble Hydrogenation Apparatus prep_apparatus->charge_reactor purge_system Purge System with H₂ charge_reactor->purge_system start_reaction Pressurize with H₂ and Start Stirring purge_system->start_reaction monitor_uptake Monitor H₂ Uptake over Time start_reaction->monitor_uptake plot_data Plot H₂ Uptake vs. Time monitor_uptake->plot_data calculate_rate Calculate Initial Rate from the Slope plot_data->calculate_rate compare_rates Compare Rates of Cyclooctene, Cyclononene, and Cyclodecene calculate_rate->compare_rates

Figure 1. Experimental workflow for comparing hydrogenation rates.
Step-by-Step Methodology
  • Catalyst Pre-reduction (Activation):

    • Place the weighed Adam's catalyst (PtO₂) and a stir bar in the reaction vessel.

    • Add a portion of the anhydrous ethanol solvent.

    • Seal the vessel, purge with hydrogen gas, and then stir under a hydrogen atmosphere for approximately 1 hour. The catalyst will turn from a brown powder to a fine black powder (platinum black), indicating its activation.[8]

  • Reaction Setup:

    • Carefully introduce the solution of the specific medium-ring alkene into the reaction vessel containing the activated catalyst.

    • Seal the reaction vessel and connect it to the gas uptake monitoring system.

  • Hydrogenation and Data Collection:

    • Thoroughly purge the system with hydrogen gas to remove any residual air.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 1 atm or higher).

    • Begin vigorous stirring to ensure efficient mixing and gas-liquid mass transfer.

    • Start monitoring the hydrogen uptake as a function of time. Record data points at regular intervals.

  • Data Analysis:

    • Plot the volume of hydrogen consumed versus time for each alkene.

    • The initial rate of reaction can be determined from the initial slope of this plot.

    • Compare the initial rates obtained for cis-cyclooctene, cis-cyclononene, and cis-cyclodecene under identical conditions (temperature, pressure, catalyst loading, and substrate concentration).

Mechanistic Considerations

The catalytic hydrogenation of alkenes on a heterogeneous catalyst surface, such as platinum, generally follows the Horiuti-Polanyi mechanism. This involves the dissociative adsorption of hydrogen onto the metal surface, followed by the coordination of the alkene's π-bond to the metal. The reaction proceeds through the stepwise addition of two hydrogen atoms to the same face of the double bond, resulting in syn-addition.[12]

G cluster_cycle Catalytic Cycle H2_adsorption H₂ Adsorption and Dissociation Alkene_adsorption Alkene Adsorption H2_adsorption->Alkene_adsorption H_addition1 First H Addition Alkene_adsorption->H_addition1 Alkene H_addition2 Second H Addition H_addition1->H_addition2 Alkane_desorption Alkane Desorption H_addition2->Alkane_desorption Catalyst Catalyst Surface Alkane_desorption->Catalyst Alkane Catalyst->H2_adsorption H₂

Figure 2. Simplified catalytic cycle for heterogeneous hydrogenation.

The rate-determining step in this process is often the migratory insertion of the first hydrogen atom.[13] The accessibility of the double bond to the catalyst surface is therefore a critical factor. In medium-ring alkenes, transannular strain can lead to conformations where one face of the double bond is sterically shielded by other parts of the ring, hindering its approach to the catalyst.[3] The greater the strain and the more exposed the double bond, the faster the reaction is expected to proceed.

Choice of Catalyst

While heterogeneous catalysts like Adam's catalyst (PtO₂) and palladium on carbon (Pd/C) are commonly used for general-purpose hydrogenations due to their high activity and ease of separation, homogeneous catalysts such as Wilkinson's catalyst ([RhCl(PPh₃)₃]) can also be employed.[3][5][14] Wilkinson's catalyst is known for its selectivity and operates under mild conditions.[1][9][13] However, for a direct comparison of the intrinsic reactivity of the alkenes, a highly active and less sterically demanding heterogeneous catalyst like Adam's catalyst is often preferred.[8][11]

Conclusion

The catalytic hydrogenation rates of medium-ring alkenes are intricately linked to their conformational properties and inherent ring strain. Based on the analysis of their heats of hydrogenation, the expected order of reactivity is:

cis-Cyclooctene > cis-Cyclononene > cis-Cyclodecene

This trend is rationalized by the decreasing ring strain as the ring size increases from eight to ten carbons. The higher strain energy of cis-cyclooctene provides a greater thermodynamic driving force for hydrogenation, leading to a faster reaction rate. This guide provides a robust theoretical framework and a detailed experimental protocol for researchers to investigate and confirm these reactivity patterns, enabling more precise control over synthetic strategies involving medium-ring systems.

References

  • Annis, D. A., & White, J. D. (1998). A General Strategy for the Synthesis of Medium-Ring Ethers. The Journal of Organic Chemistry, 63(22), 7919–7930. [Link]

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